(R)-Methyl 4-(1-aminoethyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(1R)-1-aminoethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYGLHLLQZGWPT-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590820 | |
| Record name | Methyl 4-[(1R)-1-aminoethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912342-10-0 | |
| Record name | Methyl 4-[(1R)-1-aminoethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (R)-Methyl 4-(1-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in organic synthesis and pharmaceutical development. Its structure, incorporating a primary amine, a methyl ester, and a chiral center, makes it a versatile intermediate for the synthesis of complex, enantiomerically pure molecules.[1] This guide provides a comprehensive overview of its known physicochemical properties, offering a critical resource for researchers utilizing this compound in their work. While experimental data for some properties of this specific enantiomer are not widely published, this guide also details the standard experimental protocols for their determination.
Chemical Structure and Identification
The chemical structure of this compound consists of a benzene ring substituted at the 1 and 4 positions with a methyl ester group and a (R)-1-aminoethyl group, respectively. The presence of a stereocenter at the carbon atom adjacent to the amino group is a key feature of this molecule.[1]
| Identifier | Value |
| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate[1][2] |
| CAS Number | 912342-10-0[1][2] |
| Molecular Formula | C₁₀H₁₃NO₂[1][2] |
| Molecular Weight | 179.22 g/mol [1][2] |
| InChI Key | XSYGLHLLQZGWPT-SSDOTTSWSA-N[1][2] |
| Canonical SMILES | C--INVALID-LINK--N |
Physicochemical Properties
A summary of the available and computed physicochemical data for this compound is presented below. It is important to note that some of the following data are computed estimates and should be confirmed by experimental analysis for critical applications.
| Property | Value/Information |
| Physical Form | White to Yellow Sticky Oil to Solid or Solid |
| Boiling Point | 281.5 °C at 760 mmHg[3] |
| Melting Point | Not experimentally determined in the reviewed literature. |
| Solubility | Not experimentally determined in the reviewed literature. The related achiral compound, methyl 4-aminobenzoate, is soluble in alcohol and ether, and slightly soluble in water.[4] |
| pKa | Not experimentally determined in the reviewed literature. |
| LogP (Computed) | 1.6 (XLogP3)[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. Due to the para-substitution pattern, two distinct doublets would be expected.
-
Methine Proton (-CH(NH₂)-): A quartet in the aliphatic region, coupled to the adjacent methyl protons.
-
Methyl Protons (-CH₃): A doublet in the aliphatic region, coupled to the methine proton.
-
Ester Methyl Protons (-OCH₃): A singlet in the aliphatic region.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ 165-175 ppm).
-
Aromatic Carbons: Signals in the aromatic region (typically δ 120-150 ppm).
-
Methine Carbon (-CH(NH₂)-): A signal in the aliphatic region.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region.
-
Ester Methyl Carbon (-OCH₃): A signal in the aliphatic region.
Mass Spectrometry (MS)
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 179.22).
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups, such as the ester methyl group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the C-C bond adjacent to the amino group.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point is determined by packing a small amount of the finely powdered solid into a capillary tube and heating it slowly in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.
Solubility Determination
Qualitative solubility is determined by adding a small, pre-weighed amount of the compound to a fixed volume of a solvent (e.g., water, ethanol, acetone, dichloromethane) at a controlled temperature. The mixture is agitated, and the sample is classified as soluble, partially soluble, or insoluble based on visual observation. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, often by HPLC or UV-Vis spectroscopy.
pKa Determination
The pKa of the primary amine can be determined by potentiometric titration. A solution of this compound in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).
NMR Spectroscopic Analysis
A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A standard internal reference, such as tetramethylsilane (TMS), is often added. The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
Mass Spectrometric Analysis
A dilute solution of the sample is introduced into the mass spectrometer. Depending on the ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI), the molecule is ionized and may fragment. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. This provides the molecular weight and information about the compound's fragmentation pattern.
Conclusion
References
(R)-Methyl 4-(1-aminoethyl)benzoate molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral amino acid ester. It features a benzene ring substituted with a methyl ester group and an (R)-configured 1-aminoethyl group.[1] This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its specific stereochemistry is often crucial for the biological activity of more complex molecules synthesized from it.[2]
Physicochemical Properties
The fundamental molecular properties of this compound have been computationally determined and are summarized below. These values are essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[3][4] |
| Molecular Weight | 179.22 g/mol | PubChem, Benchchem[1][2][3] |
Methodologies
The data presented in this document are based on computational models and standard analytical data available in public chemical databases.
-
Molecular Formula Determination: The formula is derived from the known structure of the molecule, which is confirmed by various spectroscopic methods in practice (though not detailed here). Each atom is counted to determine the elemental composition.
-
Molecular Weight Calculation: The molecular weight is computed based on the molecular formula using standard atomic weights. As per PubChem, the value of 179.22 g/mol is a computed property.[3][4]
Data Relationships
The relationship between the compound's name, its elemental composition (formula), and its mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical hierarchy.
References
An In-Depth Technical Guide to Methyl 4-[(1R)-1-aminoethyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-[(1R)-1-aminoethyl]benzoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis via asymmetric reductive amination and its analysis by chiral High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this document explores its application in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes, with a focus on the mechanism of action of these drugs.
Introduction
Chirality is a fundamental property in drug design and development, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological profile. Methyl 4-[(1R)-1-aminoethyl]benzoate is a primary amine with a single stereocenter, making it an essential chiral synthon for the construction of more complex enantiomerically pure molecules.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals where a specific stereoisomer is responsible for the desired therapeutic effect.[1]
Chemical and Physical Properties
Methyl 4-[(1R)-1-aminoethyl]benzoate is a chiral aromatic ester.[1] The presence of both an amino group and a methyl ester functionality imparts it with versatile chemical reactivity, allowing for a range of chemical transformations.[1]
| Property | Value |
| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate[2] |
| CAS Number | 912342-10-0[2] |
| Molecular Formula | C₁₀H₁₃NO₂[2] |
| Molecular Weight | 179.22 g/mol [2] |
| Canonical SMILES | C--INVALID-LINK--N[2] |
| InChI Key | XSYGLHLLQZGWPT-SSDOTTSWSA-N[2] |
| Physical Form | White to Yellow Sticky Oil to Solid or Solid[3] |
| Boiling Point | 281.5 °C at 760 mmHg[4] |
| Storage Conditions | 2-8°C, protected from light, dry, sealed[4] |
Synthesis
The primary route for the synthesis of Methyl 4-[(1R)-1-aminoethyl]benzoate is the asymmetric reductive amination of the prochiral ketone, Methyl 4-acetylbenzoate. This transformation can be achieved with high enantioselectivity using biocatalysis, specifically with ω-transaminases.[5][6]
Experimental Protocol: Asymmetric Reductive Amination using ω-Transaminase
This protocol is a representative procedure based on established methods for the asymmetric synthesis of chiral amines from ketones using ω-transaminases.[6][7]
Materials:
-
Methyl 4-acetylbenzoate
-
(R)-selective ω-transaminase (e.g., from Arthrobacter sp.)[7]
-
Amino donor (e.g., (R)-α-methylbenzylamine, D-alanine, or isopropylamine)[7]
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 8.0)[7]
-
Organic co-solvent (e.g., DMSO)
-
Ammonium hydroxide (for pH adjustment and work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a temperature-controlled reaction vessel, dissolve Methyl 4-acetylbenzoate in a minimal amount of a suitable organic co-solvent (e.g., DMSO).
-
Add the phosphate buffer and the amino donor to the reaction vessel.
-
Add the (R)-selective ω-transaminase and the PLP cofactor to the mixture.
-
Adjust the pH of the reaction mixture to the optimal pH for the enzyme (typically around pH 8.0) using a suitable base.[7]
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 35-40 °C) with gentle agitation.[7]
-
Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess.
-
Once the reaction has reached the desired conversion, quench the reaction by adjusting the pH to >10 with ammonium hydroxide.
-
Extract the product, Methyl 4-[(1R)-1-aminoethyl]benzoate, with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis Workflow
Analytical Characterization
The purity and enantiomeric excess of Methyl 4-[(1R)-1-aminoethyl]benzoate are critical for its use in pharmaceutical synthesis. Chiral HPLC is the most common technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis
This protocol is a general method for the chiral separation of aromatic amines and can be adapted for Methyl 4-[(1R)-1-aminoethyl]benzoate.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Lux®).[8]
Mobile Phase:
-
A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio needs to be optimized for the specific column and analyte.
-
A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape and resolution.
Procedure:
-
Prepare a standard solution of racemic Methyl 4-(1-aminoethyl)benzoate and a sample of the synthesized (R)-enantiomer in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor.
-
Inject the synthesized sample to determine the enantiomeric excess.
-
Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 230-254 nm).
Spectroscopic Data
1H NMR:
-
A quartet for the methine proton (CH-NH₂) coupled to the methyl group.
-
A doublet for the methyl group (CH₃-CH).
-
A singlet for the methyl ester protons (COOCH₃).
-
Aromatic protons appearing as two doublets in the para-substituted benzene ring.
-
A broad singlet for the amine protons (NH₂).
13C NMR:
-
A signal for the carbonyl carbon of the ester.
-
Signals for the aromatic carbons.
-
A signal for the methine carbon attached to the nitrogen.
-
A signal for the methyl carbon of the ethyl group.
-
A signal for the methyl carbon of the ester.
FTIR:
-
N-H stretching vibrations for the primary amine.
-
C=O stretching vibration for the ester.
-
C-N stretching vibration.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ).
Applications in Drug Development
Methyl 4-[(1R)-1-aminoethyl]benzoate is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[4]
DPP-4 Inhibitors: Sitagliptin and Saxagliptin
While the direct synthesis of commercial drugs like Sitagliptin and Saxagliptin from Methyl 4-[(1R)-1-aminoethyl]benzoate is proprietary information, the structural similarity of the chiral amine moiety in these drugs to this building block is evident. The (R)-amino group is crucial for their biological activity.
Mechanism of Action of DPP-4 Inhibitors
The therapeutic effect of DPP-4 inhibitors is based on their ability to enhance the levels of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11]
Signaling Pathway:
-
Food Intake: In response to food intake, incretin hormones (GLP-1 and GIP) are released from the gut.[12]
-
Incretin Action: These hormones stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner and suppress the release of glucagon from the pancreatic α-cells.[13][14]
-
DPP-4 Inactivation: The enzyme DPP-4 rapidly degrades GLP-1 and GIP, terminating their insulinotropic effects.[15][16]
-
DPP-4 Inhibition: Sitagliptin and Saxagliptin act as competitive inhibitors of DPP-4, preventing the degradation of incretins.[11][13]
-
Therapeutic Effect: By prolonging the action of GLP-1 and GIP, DPP-4 inhibitors increase insulin secretion and reduce glucagon levels, leading to improved glycemic control in patients with type 2 diabetes.[17][18]
Conclusion
Methyl 4-[(1R)-1-aminoethyl]benzoate is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its efficient and stereoselective synthesis, primarily through biocatalytic reductive amination, allows for the construction of enantiomerically pure drug molecules. The analytical methods outlined in this guide are crucial for ensuring the quality and stereochemical integrity of this key intermediate. Its application in the synthesis of DPP-4 inhibitors highlights the critical role of chiral synthons in developing effective therapies for prevalent diseases such as type 2 diabetes. Further research into novel synthetic routes and applications of this versatile molecule is warranted.
References
- 1. proteopedia.org [proteopedia.org]
- 2. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 912342-10-0 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 13. Sitagliptin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]
- 15. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. droracle.ai [droracle.ai]
- 18. Saxagliptin (Onglyza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)benzoate: Structure, Stereochemistry, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure, featuring a primary amine and a methyl ester on a benzene ring, makes it a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and applications in drug development, with a focus on its role as a precursor to compounds targeting neurological disorders. Detailed experimental protocols for its synthesis and characterization are also presented.
Introduction
Chirality is a fundamental aspect of medicinal chemistry, with the stereochemistry of a drug molecule often dictating its pharmacological and toxicological profile. This compound is a prime example of a chiral intermediate that provides a stereochemically defined scaffold for the synthesis of complex drug molecules.[1] Its (R)-configuration at the benzylic amine is crucial for the enantioselectivity of the final API. This guide will delve into the key aspects of this compound, from its fundamental properties to its practical applications in drug synthesis.
Structure and Stereochemistry
The structure of this compound consists of a central benzene ring substituted at the 1 and 4 positions. A methyl ester group (-COOCH₃) is located at the 4-position, while a (R)-1-aminoethyl group [-CH(NH₂)CH₃] is at the 1-position. The chiral center is the carbon atom of the ethyl group that is bonded to the amino group, the methyl group, the phenyl ring, and a hydrogen atom. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.
Chemical and Physical Properties
A summary of the key chemical identifiers and physical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate | [2] |
| CAS Number | 912342-10-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Boiling Point | 281.5 ± 15.0 °C (Predicted) | [3] |
| Appearance | White to Yellow Sticky Oil to Solid or Solid | |
| Storage | 2-8°C, protected from light, dry, sealed | [3] |
Note: Some physical properties, such as melting point and specific optical rotation, are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis and Characterization
The enantioselective synthesis of this compound is crucial for its use in pharmaceutical manufacturing. The most common and efficient method is the asymmetric reductive amination of a prochiral ketone precursor.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound points to methyl 4-acetylbenzoate as a readily available starting material. The key transformation is the stereoselective introduction of the amine group.
Experimental Protocol: Asymmetric Reductive Amination
This protocol describes a general procedure for the asymmetric reductive amination of methyl 4-acetylbenzoate using a chiral catalyst. The specific catalyst and conditions may require optimization.
Materials:
-
Methyl 4-acetylbenzoate
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Chiral catalyst (e.g., a chiral ruthenium or iridium complex)
-
Reducing agent (e.g., hydrogen gas, formic acid/triethylamine)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve methyl 4-acetylbenzoate and the chiral catalyst in the anhydrous solvent.
-
Add the ammonia source to the reaction mixture.
-
Introduce the reducing agent. If using hydrogen gas, pressurize the vessel to the appropriate pressure.
-
Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction and remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, the methoxy group, the benzylic proton, and the methyl and amino groups of the ethyl chain. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine), C=O stretching (ester), and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
| Chiral HPLC | Separation of the (R) and (S) enantiomers to determine the enantiomeric excess (ee). |
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of chiral pharmaceuticals, particularly for neurological disorders.[3] While its use in the synthesis of numerous proprietary compounds is likely, a notable example is its potential as a key building block for cholinesterase inhibitors.
Role as an Intermediate for Cholinesterase Inhibitors
Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other dementias.[4] One such drug is Rivastigmine, which functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] The stereochemistry of the amine is critical for the drug's efficacy. While various synthetic routes to Rivastigmine exist, the chiral amine moiety is a key component. The structure of this compound provides a suitable scaffold that, through further synthetic modifications, could lead to the core structure of Rivastigmine and related compounds.
Signaling Pathway of Acetylcholinesterase Inhibition
The primary mechanism of action of cholinesterase inhibitors like Rivastigmine is the potentiation of cholinergic neurotransmission.[6] In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate the nerve signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft.[7] In Alzheimer's disease, there is a deficit of acetylcholine. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic signaling.[7][8]
Experimental Workflow: Synthesis to Analysis
The overall workflow from synthesis to the final, characterized this compound involves several key stages.
References
- 1. This compound | 912342-10-0 | Benchchem [benchchem.com]
- 2. This compound | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 6. ptmasterguide.com [ptmasterguide.com]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition: Significance and symbolism [wisdomlib.org]
A Technical Guide to Enantiopure (R)-Methyl 4-(1-aminoethyl)benzoate for the Pharmaceutical Sciences
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of enantiopure (R)-Methyl 4-(1-aminoethyl)benzoate, a key chiral building block in pharmaceutical synthesis. This document details its commercial availability, physicochemical properties, synthesis, and analytical characterization, with a focus on providing practical information for researchers and drug development professionals.
Commercial Availability and Supplier Information
This compound is available from several commercial suppliers, catering to a range of research and development needs. The purity and available quantities vary by supplier, and it is crucial to select a source that meets the specific requirements of your application.
| Supplier | Distributor | Purity | Enantiomeric Excess (ee) | CAS Number | Molecular Weight ( g/mol ) | Storage Conditions |
| Apollo Scientific | CymitQuimica | 95% | 99% | 912342-10-0 | 179.22 | 2-8°C |
| MySkinRecipes | 98% | 912342-10-0 | 179.22 | 2-8°C, protected from light, dry, sealed[1] | ||
| Benchchem | 912342-10-0 | 179.22 | ||||
| Ambeed | Sigma-Aldrich | 97% | 80051-07-6 (racemate) | 179.22 | 2-8°C, inert atmosphere[2] | |
| SINFOO Chemical Solutions | 912342-10-0 | 179.22 |
Note: The CAS number 80051-07-6 corresponds to the racemic mixture of Methyl 4-(1-aminoethyl)benzoate[2]. For enantiopure (R)-isomer, the correct CAS number is 912342-10-0.
Physicochemical and Spectral Data
This chiral aromatic ester is a valuable synthetic intermediate due to the presence of both a primary amine and a methyl ester functional group.
| Property | Value |
| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate[3] |
| Molecular Formula | C₁₀H₁₃NO₂[1] |
| Molecular Weight | 179.22 g/mol [1][3] |
| Boiling Point | 281.5 °C at 760 mmHg[1] |
| CAS Number | 912342-10-0[1][3] |
As of the latest literature review, detailed, publicly available 1H NMR, 13C NMR, and mass spectrometry spectra specifically assigned to this compound are not readily found in common databases. Researchers should perform their own spectral analysis for confirmation upon purchase or synthesis.
Synthesis of Enantiopure this compound
The enantioselective synthesis of this compound is of significant interest. The most prominent and industrially scalable method is the asymmetric transamination of the prochiral ketone, methyl 4-acetylbenzoate.
General Workflow for Asymmetric Transamination
The overall transformation involves the conversion of a ketone to a chiral amine using a transaminase enzyme. This process is highly efficient and selective.
Caption: Asymmetric transamination workflow.
Detailed Experimental Protocol: Asymmetric Transamination
The following is a representative experimental protocol based on common practices for asymmetric transamination reactions. Specific parameters may require optimization depending on the chosen transaminase.
Materials:
-
Methyl 4-acetylbenzoate
-
(R)-selective ω-transaminase
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (or other suitable amine donor)
-
Buffer (e.g., potassium phosphate buffer, pH 7.5-8.5)
-
Organic solvent (e.g., MTBE or ethyl acetate) for extraction
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of the buffer and add pyridoxal 5'-phosphate (PLP) to a final concentration of ~1 mM.
-
Enzyme Addition: Add the (R)-selective ω-transaminase to the buffer solution. The enzyme loading is typically in the range of 1-10% (w/w) relative to the substrate.
-
Substrate and Co-substrate Addition: Add the amine donor, isopropylamine, to the reaction mixture. The prochiral ketone, methyl 4-acetylbenzoate, is then added. The substrate concentration is typically in the range of 10-100 g/L.
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature, typically between 30-50 °C, with gentle agitation. The pH of the reaction should be monitored and maintained.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.
-
Work-up and Purification: Once the reaction has reached completion, the enzyme can be removed by centrifugation or filtration. The pH of the supernatant is adjusted, and the product is extracted with an organic solvent like MTBE or ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or crystallization if necessary.
Analytical Methods for Enantiopurity Determination
The determination of enantiomeric purity is critical for any application involving chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Chiral HPLC Method Development Workflow
A systematic approach is required to develop a robust chiral HPLC method. This involves screening different chiral stationary phases (CSPs) and mobile phases.
Caption: Chiral HPLC method development workflow.
Recommended Chiral HPLC Conditions (Starting Point)
While a specific validated method for this compound is not widely published, the following conditions can serve as a good starting point for method development, based on the analysis of similar chiral amines.
-
Column: A polysaccharide-based chiral stationary phase is often a good first choice. Examples include columns with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used. A small amount of an amine additive, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing for basic analytes. A typical starting gradient could be 90:10 (Hexane:IPA) with 0.1% DEA.
-
Mobile Phase (Reversed Phase): A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol. This mode is particularly useful for LC-MS applications.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., ~230-254 nm).
-
Temperature: Ambient or controlled at 25 °C.
Application in Drug Development: A Hypothetical Signaling Pathway
Let's consider a hypothetical antagonist, "Gemini-azepine," for the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis. The (R)-chiral center introduced from our starting material could be crucial for the high-affinity binding to the receptor.
Hypothetical Signaling Pathway Modulation by "Gemini-azepine"
The D2 receptor is a Gi-coupled GPCR. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist like "Gemini-azepine" would block this action.
Caption: Modulation of the D2R signaling pathway.
In this hypothetical scenario, the synthesis of "Gemini-azepine" would rely on the stereochemically defined core provided by this compound to ensure selective and potent antagonism at the D2 receptor, thereby alleviating symptoms of psychosis. This highlights the critical role of such chiral building blocks in modern drug discovery and development.
References
Chiral 4-(1-Aminoethyl)benzoate Derivatives: A Technical Review of Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Chiral 4-(1-aminoethyl)benzoate derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The presence of a stereocenter in the 1-aminoethyl moiety introduces chirality, which is a critical factor in the biological activity of many pharmaceuticals. This technical guide provides a comprehensive review of the available literature on the synthesis, characterization, and potential applications of these compounds, with a focus on methodologies relevant to drug development. While specific quantitative data for this exact class of compounds is limited in publicly accessible literature, this review extrapolates from closely related structures and established chemical principles to provide a thorough overview for researchers.
Synthesis of Chiral 4-(1-Aminoethyl)benzoate Derivatives
The synthesis of enantiomerically pure 4-(1-aminoethyl)benzoate derivatives can be approached through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer in excess. A common precursor for this approach is ethyl 4-acetylbenzoate, which can be enantioselectively reduced to the corresponding chiral alcohol, a key intermediate for the desired amine.
Experimental Workflow: Asymmetric Transfer Hydrogenation
A Technical Guide to the Safe Handling of Aromatic Amines for Laboratory Professionals
Introduction
Aromatic amines are a class of organic compounds characterized by an amino group attached to an aromatic ring. They are fundamental intermediates in the synthesis of a vast array of commercial products, including dyes, pigments, pesticides, pharmaceuticals, and polymers.[1][2][3] However, their utility is matched by their significant toxicological properties. Many aromatic amines are known or suspected carcinogens, mutagens, and potent systemic toxicants, posing considerable risks to researchers and professionals in drug development and chemical synthesis.[1][4]
Exposure can occur through inhalation of vapors, absorption through the skin, or ingestion.[2] The lipophilic nature of most aromatic amines facilitates rapid absorption through the skin.[2] Due to these inherent dangers, a comprehensive understanding and strict implementation of safety protocols are imperative to minimize health risks and ensure a safe laboratory environment.[1][2] This guide provides an in-depth overview of the hazards, handling precautions, emergency procedures, and relevant experimental protocols associated with aromatic amines.
Hazards and Toxicity
The primary health hazards associated with aromatic amines stem from their metabolic activation into reactive electrophilic species that can bind to cellular macromolecules like DNA. This interaction is a critical initiating event in their carcinogenic and mutagenic effects.[1]
-
Carcinogenicity and Mutagenicity: A significant number of aromatic amines are classified as carcinogens.[4][5] The International Agency for Research on Cancer (IARC) has evaluated several aromatic amines, classifying agents like 2-Naphthylamine and Benzidine as Group 1, "carcinogenic to humans," and others like Aniline as Group 2A, "probably carcinogenic to humans."[5][6] Occupational exposure to certain aromatic amines has been linked to an increased risk of bladder cancer.[2]
-
Methemoglobinemia: A common systemic effect of exposure to aromatic amines is methemoglobinemia. This condition is characterized by the oxidation of the ferrous iron in hemoglobin to the ferric state, rendering it unable to transport oxygen. The principal symptom is cyanosis (a bluish discoloration of the skin and blood), accompanied by headache, dizziness, and shortness of breath in severe cases.
-
Other Toxic Effects: Aromatic amines can also cause allergic skin reactions, respiratory irritation, and damage to the liver and kidneys.[7][8]
Routes of Exposure
-
Skin Absorption: Aromatic amines are readily absorbed through intact skin, making dermal contact a significant route of exposure.[2]
-
Inhalation: Volatile aromatic amines can be inhaled, leading to rapid systemic absorption via the respiratory system.[2][7]
-
Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.[2]
Occupational Exposure Limits
To mitigate risks, regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits (OELs).
| Aromatic Amine | CAS Number | OSHA PEL (TWA 8-hr) | NIOSH REL (TWA 10-hr) | ACGIH TLV (TWA 8-hr) | Carcinogen Classification |
| Aniline | 62-53-3 | 5 ppm (skin)[9] | Ca (Lowest Feasible) | 2 ppm (skin) | IARC Group 2A[5] |
| o-Toluidine | 95-53-4 | 5 ppm (skin) | Ca (Lowest Feasible) | 2 ppm (skin) | IARC Group 1 |
| 2-Naphthylamine | 91-59-8 | Ca (Regulated)[6] | Ca (Regulated)[6] | A1 (No TLV)[6] | IARC Group 1, NTP "Known"[6] |
| Benzidine | 92-87-5 | Ca (Regulated) | Ca (Regulated) | A1 (No TLV) | IARC Group 1, NTP "Known" |
| 4-Aminobiphenyl | 92-67-1 | Ca (Regulated) | Ca (Regulated) | A1 (No TLV) | IARC Group 1, NTP "Known" |
Ca: Carcinogen; (skin): Potential for significant contribution to the overall exposure by the cutaneous route; A1: Confirmed Human Carcinogen; TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Signaling Pathway for Carcinogenicity
The carcinogenicity of many aromatic amines is not due to the parent compound itself but rather its metabolic products. The process begins with metabolic activation, primarily in the liver, leading to the formation of reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Caption: Metabolic activation pathway of an aromatic amine leading to carcinogenesis.
Safe Handling, Storage, and Personal Protective Equipment (PPE)
A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential for safely handling aromatic amines.
Engineering and Administrative Controls
-
Ventilation: All work with aromatic amines should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.
-
Risk Assessment: A thorough risk assessment must be performed before beginning any new procedure involving aromatic amines.[10]
-
Training: All personnel must receive training on the specific hazards of the aromatic amines they will be working with, as well as on safe handling and emergency procedures.[10]
-
Designated Areas: Work with potent carcinogens like 2-naphthylamine and benzidine should be restricted to designated areas with controlled access.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.[10][11]
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are required to protect against splashes.[7][12]
-
Protective Clothing: A lab coat should be worn and kept buttoned. For tasks with a higher risk of splashing, a chemically resistant apron is necessary. Contaminated work clothing should not be taken home.[7]
-
Gloves: Selecting the correct glove material is critical, as no single glove type protects against all chemicals.[12] Always inspect gloves for damage before use and remove them without touching the outer surface.[7]
| Glove Material | General Suitability for Aromatic Amines | Comments |
| Nitrile | Fair to Good | Resistance can vary significantly with the specific amine and glove thickness. Not suitable for all amines or prolonged exposure.[12] |
| Neoprene | Good | Offers good resistance to a broad range of chemicals, including many amines.[12] |
| Butyl Rubber | Excellent | Often recommended for handling aniline and similar aromatic amines. |
| Viton® | Excellent | Provides excellent resistance but can be less flexible and more expensive. |
| Natural Rubber (Latex) | Poor | Generally not recommended due to poor chemical resistance and potential for allergic reactions.[12] |
Note: This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the aromatic amine being used. A study on aniline permeation highlighted that breakthrough times can vary widely among different glove materials.[13]
Storage Requirements
Proper storage is crucial to prevent accidental release and degradation.
-
Containers: Store in tightly sealed, properly labeled containers.[7][11][14]
-
Ventilation: Store in a cool, dry, well-ventilated area.[7][11]
-
Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.[11] Concentrated acids and bases should be stored in separate cabinets.[15]
-
Temperature: To maintain stability and minimize volatility, storage temperatures should generally be kept below 30°C (86°F).[14]
Emergency Procedures
Established emergency protocols are critical for responding to spills or personnel exposure.[10]
Personnel Exposure
Immediate action is required following any exposure.
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[10][16]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[7][10] Seek medical attention if symptoms develop.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Caption: Workflow for responding to personnel exposure to aromatic amines.
Spill Management
-
Small Spills: Absorb the spill with an inert material like vermiculite, sand, or spill pillows.[2] Place the absorbed material in a sealed container for disposal as hazardous waste. Clean the area with a decontamination solution.
-
Large Spills: Evacuate the area immediately. Alert emergency personnel. Prevent the spill from entering drains or waterways.[7] Dikes or sandbags can be used for containment.[2]
Decontamination and Waste Disposal
-
Decontamination: Surfaces and equipment can be decontaminated using specialized cleaning solutions.[17] A common procedure involves wetting the area with a cleaning solution, followed by applying a decontamination solution (e.g., containing glutaraldehyde) and allowing it to react for at least 5 minutes before rinsing with water.[17]
-
Waste Disposal: All waste containing aromatic amines, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[2][18] This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
Experimental Protocols
Protocol: Surface Contamination Detection
This protocol describes a colorimetric method to detect aromatic amine contamination on surfaces using a commercially available swipe kit.
Methodology:
-
Preparation: Don appropriate PPE, including gloves compatible with the cleaning/developing solutions. Ensure the area is well-ventilated.[17]
-
Sampling: a. Wipe the target surface (e.g., workbench, equipment handle) with the cloth portion of the skin/surface swipe indicator.[17] b. For surfaces, lightly spray the area with a cleaning solution and wait 30 seconds before wiping with the indicator swipe.[17]
-
Development: a. Pour a small amount (approx. 1/4 inch) of the developing solution into the provided cup.[17] b. Place the swipe indicator into the cup, cloth end down.[17] c. The developing solution will wick up the strip.
-
Analysis: a. Allow 3 minutes for color development.[17] b. A color change on the detection strip indicates the presence of aromatic amine contamination. The specific color may correspond to the type of amine (e.g., red for MDA, blue/green for Ethacure).[17]
-
Verification: After decontamination procedures, re-test the surface with a new swipe to verify that the cleaning was effective.[17]
Protocol: Glove Permeation Testing (Modified ASTM F739)
This protocol outlines a method to determine the breakthrough time for an aromatic amine through a protective glove material, adapted from standard permeability testing procedures.[13]
Methodology:
-
Apparatus Setup: a. A permeation cell is used, which consists of two chambers separated by the glove material to be tested. b. The "challenge" chamber will contain the liquid aromatic amine. c. The "collection" chamber will have a collection medium (e.g., air, nitrogen) passing through it to a detection system.
-
Glove Material Preparation: a. Cut a sample from the palm or cuff of the glove being tested. b. Inspect the sample for any imperfections. c. Mount the sample between the two chambers of the permeation cell, ensuring a tight seal.
-
Permeation Test: a. Introduce the liquid aromatic amine into the challenge chamber, ensuring it is in full contact with the glove material's outer surface. b. Start the flow of the collection medium through the collection chamber at a fixed rate. c. Continuously monitor the effluent from the collection chamber using an appropriate analytical instrument (e.g., Gas Chromatography with a suitable detector) to detect the presence of the aromatic amine.
-
Data Analysis: a. Breakthrough Time: The time elapsed from the initial contact of the amine with the glove material to the moment it is first detected on the collection side at a specified rate (e.g., 0.1 µg/cm²/min) is recorded as the breakthrough time. b. Permeation Rate: The steady-state permeation rate can be calculated once the concentration in the collection medium becomes constant.
Caption: Experimental workflow for determining glove breakthrough time.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. international.skcinc.com [international.skcinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osha.gov [osha.gov]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. hsa.ie [hsa.ie]
- 13. tandfonline.com [tandfonline.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 16. skcinc.com [skcinc.com]
- 17. skcltd.com [skcltd.com]
- 18. tri-iso.com [tri-iso.com]
An In-depth Technical Guide on the Spectral Data of (R)-Methyl 4-(1-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for (R)-Methyl 4-(1-aminoethyl)benzoate, a chiral building block of significant interest in pharmaceutical and organic synthesis. Due to the limited availability of published, experimentally-derived spectra for this specific enantiomer, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy. This guide also includes detailed experimental protocols for acquiring such spectral data.
Chemical Structure and Properties
This compound is a chiral molecule with the following key characteristics:
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
Molecular Weight: 179.22 g/mol [1]
-
IUPAC Name: methyl 4-[(1R)-1-aminoethyl]benzoate[1]
-
CAS Number: 912342-10-0[1]
The structure consists of a central benzene ring substituted with a methyl ester group and a chiral 1-aminoethyl group at the para position. The "(R)" designation specifies the absolute stereochemistry at the chiral center.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of analogous compounds, including methyl 4-aminobenzoate and other substituted methyl benzoates.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic (ortho to -COOCH₃) |
| ~7.35 | Doublet | 2H | Aromatic (ortho to -CH(NH₂)CH₃) |
| ~4.15 | Quartet | 1H | Methine (-CH (NH₂)CH₃) |
| 3.85 | Singlet | 3H | Methyl Ester (-COOCH₃) |
| ~1.60 | Broad Singlet | 2H | Amine (-NH₂) |
| ~1.35 | Doublet | 3H | Methyl (-CH(NH₂)CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~167 | Carbonyl (-C OOCH₃) |
| ~149 | Aromatic (ipso to -CH(NH₂)CH₃) |
| ~129 | Aromatic (ortho to -COOCH₃) |
| ~128 | Aromatic (ipso to -COOCH₃) |
| ~126 | Aromatic (ortho to -CH(NH₂)CH₃) |
| ~52 | Methine (-C H(NH₂)CH₃) |
| ~51 | Methyl Ester (-COOC H₃) |
| ~25 | Methyl (-CH(NH₂)CH₃) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Broad | N-H Stretch (Amine) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1610, ~1510 | Medium-Strong | Aromatic C=C Stretch |
| ~1280 | Strong | C-O Stretch (Ester) |
| ~1100 | Medium | C-N Stretch |
| ~850 | Strong | Para-disubstituted Benzene C-H Bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 179 | Moderate | [M]⁺ (Molecular Ion) |
| 164 | High | [M - CH₃]⁺ |
| 120 | High | [M - COOCH₃]⁺ |
| 106 | Moderate | [M - CH(NH₂)CH₃ - H]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may affect chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources.
-
Ionization:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.
-
Electron Impact (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation. This can be useful for structural elucidation.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and characteristic fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
The Cornerstone of Chirality: A Technical Guide to the Discovery and Synthesis of Chiral Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of chiral amino acid esters in the advancement of synthetic chemistry and drug development. From the foundational discoveries of Emil Fischer to the sophisticated asymmetric synthesis methodologies of the 21st century, this document provides a comprehensive overview of the history, synthesis, and application of these crucial chiral building blocks.
A Historical Perspective: From Fischer's Vision to Modern Synthesis
The story of chiral amino acid esters is intrinsically linked to the pioneering work of German chemist Emil Fischer at the turn of the 20th century. Faced with the challenge of separating and identifying individual amino acids from complex protein hydrolysates, Fischer devised a groundbreaking method. He converted the mixture of amino acids into their corresponding esters, which, being more volatile, could be separated by fractional distillation under reduced pressure. This seminal work not only provided a means to isolate and study amino acids but also laid the groundwork for peptide synthesis and the understanding of protein structure.
Fischer's esterification method, now known as the Fischer-Speier esterification , remains a fundamental reaction in organic chemistry. It involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1] This reversible reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[1]
While Fischer's work was revolutionary, it yielded racemic mixtures of amino acid esters. The quest for enantiomerically pure amino acid esters has since driven the development of a vast array of synthetic methodologies, which can be broadly categorized into classical resolution, asymmetric synthesis, and enzymatic methods.
Key Methodologies for the Synthesis of Chiral Amino Acid Esters
The demand for enantiomerically pure amino acid esters in pharmaceuticals and other fine chemicals has spurred the development of highly selective and efficient synthetic routes. This section details the core methodologies employed, providing both quantitative data and experimental protocols for key reactions.
Classical Resolution
Classical resolution relies on the separation of enantiomers from a racemic mixture. One common approach is the diastereomeric salt formation, where the racemic amino acid or its derivative is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Another powerful resolution technique is enzymatic kinetic resolution . This method utilizes the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. For example, a lipase can selectively hydrolyze the L-amino acid ester from a racemic mixture, leaving the D-amino acid ester unreacted.[2][3]
Table 1: Lipase-Catalyzed Kinetic Resolution of Amino Acid Esters
| Amino Acid Ester Substrate | Lipase Source | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Unreacted Ester | Reference |
| D,L-Homophenylalanine methyl ester | Pseudomonas sp. | Toluene | 50 | >99 (D) | [2] |
| (±)-Methyl 3-aminobutanoate | Candida antarctica Lipase B | n-Hexane | 45 | 85 (R) | [4] |
| (±)-Methyl 3-amino-3-phenylpropanoate | Candida antarctica Lipase B | 2-Methyl-2-butanol | 50 | >99 (R) | [4] |
| (±)-1-(2-Furyl)ethanol acetate | Candida antarctica Lipase B | Diisopropyl ether | 50 | >99 (S) | [5] |
Asymmetric Synthesis
Asymmetric synthesis aims to create a chiral molecule with a preference for one enantiomer. This is often achieved using chiral catalysts or auxiliaries.
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. The development of asymmetric versions of the Strecker reaction has been a significant area of research, providing access to a wide range of chiral α-amino acids and their derivatives.[6][7]
Table 2: Asymmetric Strecker Synthesis of α-Aminonitriles
| Aldehyde | Amine | Cyanide Source | Catalyst/Auxiliary | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Pivaldehyde | (R)-Phenylglycine amide | NaCN/AcOH | - | >99:1 dr | 93 | [6] |
| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | NaCN | >99:1 dr | 76 | [8] | |
| Benzaldehyde | Benzhydrylamine | HCN | Chiral Amido-thiourea | 98% ee (R) | 95 | [7] |
| Isovaleraldehyde | Benzhydrylamine | HCN | Chiral Amido-thiourea | 97% ee (R) | 91 | [7] |
Catalytic asymmetric hydrogenation of prochiral dehydroamino acid esters is one of the most powerful and widely used methods for the synthesis of enantiomerically pure α-amino acid esters. This reaction typically employs chiral transition metal catalysts, most notably those based on rhodium and ruthenium with chiral phosphine ligands.[9][10]
Table 3: Asymmetric Hydrogenation of Dehydroamino Acid Esters
| Substrate | Catalyst | Solvent | Pressure (atm) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(R,R-QuinoxP)]BF4 | DCE | 10 | 99 | 98 | [9] |
| Methyl (Z)-α-acetamido-p-chlorocinnamate | [Rh(COD)(R,R-QuinoxP)]BF4 | DCE | 10 | 99 | 97 | [9] |
| Methyl (Z)-α-acetamido-o-chlorocinnamate | [Rh(COD)(R,R-QuinoxP*)]BF4 | DCE | 10 | 99 | 98 | [9] |
| Methyl 2-acetamidoacrylate | [Rh(MonoPhos)]BF4 | Acetone | 1 | 99.4 | >99 | [11] |
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a key method for the synthesis of β-amino acid esters. The use of chiral auxiliaries or catalysts allows for the diastereoselective or enantioselective formation of the C-N bond.[10][12]
Table 4: Asymmetric Aza-Michael Addition for the Synthesis of β-Amino Acid Derivatives
| Michael Acceptor | Amine Nucleophile | Chiral Auxiliary/Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (S,S)-(+)-Pseudoephedrine crotonamide | Lithium N-benzyl-N-(α-methylbenzyl)amide | (S,S)-(+)-Pseudoephedrine | 95:5 | 85 | [10] |
| Ethyl 4,4,4-trifluorocrotonate | Aniline | None (solvent-free) | - | 99 | [12] |
| N-Cbz-sulfamate | - | Chiral Guanidine | 87% ee | - | [13] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations discussed.
Fischer-Speier Esterification of an Amino Acid
Objective: To synthesize the methyl ester of an amino acid.
Materials:
-
Amino acid (1.0 eq)
-
Methanol (dried, excess, as solvent)
-
Thionyl chloride (SOCl₂) (1.2 eq) or concentrated sulfuric acid (catalytic)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure (using thionyl chloride): [14]
-
Suspend the amino acid in dried methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. The solution should become clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amino acid methyl ester.
Asymmetric Strecker Synthesis using a Chiral Auxiliary
Objective: To synthesize an enantiomerically enriched α-aminonitrile.
Materials:
-
Aldehyde (1.0 eq)
-
Chiral amine auxiliary (e.g., (R)-phenylglycine amide) (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 eq)
-
Acetic acid (AcOH) (1.1 eq)
-
Methanol or Water/Methanol mixture
-
Magnetic stirrer, flask.
Procedure: [8]
-
To a flask containing the chiral amine auxiliary in the chosen solvent, add the aldehyde.
-
In a separate flask, dissolve sodium cyanide in the solvent and add acetic acid to generate HCN in situ.
-
Slowly add the cyanide solution to the mixture of the aldehyde and chiral amine.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24-96 hours).
-
If a precipitate forms (crystallization-induced asymmetric transformation), collect the solid by filtration and wash with a cold solvent.
-
The diastereomeric ratio of the resulting α-aminonitrile can be determined by ¹H NMR spectroscopy.
Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Ester
Objective: To resolve a racemic amino ester into its enantiomers.
Materials:
-
Racemic amino ester (1.0 eq)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Organic solvent (e.g., toluene, diisopropyl ether)
-
Acyl donor (e.g., ethyl acetate) for acylation, or water for hydrolysis
-
Shaker or magnetic stirrer, flask, filtration setup.
Procedure (for acylation): [15]
-
Dissolve the racemic amino ester in the organic solvent in a flask.
-
Add the immobilized lipase and the acyl donor.
-
Shake or stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Filter off the immobilized lipase (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated amino ester from the unreacted amino ester by column chromatography.
Application in Drug Development: Synthesis of HIV Protease Inhibitors
Chiral amino acid esters are indispensable building blocks in the synthesis of numerous pharmaceuticals, particularly antiviral drugs. The precise stereochemistry of these esters is often critical for the biological activity of the final drug molecule. The syntheses of the HIV protease inhibitors Lopinavir and Boceprevir serve as excellent examples of their application.
Logical Workflow for the Synthesis of Lopinavir
The synthesis of Lopinavir involves the coupling of a chiral diamino alcohol core with two different side chains, one of which is derived from L-valine.[11][16]
Experimental Workflow for a Key Intermediate in Boceprevir Synthesis
Boceprevir, a hepatitis C virus (HCV) protease inhibitor, features a complex bicyclic proline analog. The synthesis of a key intermediate for this moiety often starts from a chiral amino acid ester.[17][18]
Conclusion
The journey of chiral amino acid esters, from their initial discovery as a tool for separating amino acids to their current status as essential building blocks in asymmetric synthesis, highlights a remarkable evolution in chemical science. The methodologies developed for their synthesis, characterized by increasing efficiency and stereoselectivity, have had a profound impact on the pharmaceutical industry, enabling the production of complex and life-saving drugs. As research continues to push the boundaries of catalytic and enzymatic synthesis, the role of chiral amino acid esters in shaping the future of medicine and materials science is set to expand even further.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Reduction of Aromatic α-Dehydroamino Acid Esters with Water as Hydrogen Source [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir) | Semantic Scholar [semanticscholar.org]
- 12. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 14. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Boceprevir synthesis - chemicalbook [chemicalbook.com]
- 18. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), where enantiomeric purity is critical for therapeutic efficacy and safety. This document provides detailed application notes and protocols for the synthesis of this compound from methyl 4-acetylbenzoate, focusing on a robust method involving the synthesis of a racemic mixture followed by enzymatic kinetic resolution.
Synthesis Overview
The synthesis of this compound is a multi-step process that begins with the formation of a racemic mixture of methyl 4-(1-aminoethyl)benzoate from methyl 4-acetylbenzoate via reductive amination. The subsequent and key step is the enzymatic kinetic resolution of this racemate. This resolution method leverages the high stereoselectivity of lipases to preferentially acylate the (R)-enantiomer, allowing for the separation of the two enantiomers. The final step involves the deacylation of the (R)-amide to yield the desired (R)-amine.
Reaction Pathway
Caption: Overall synthetic pathway from methyl 4-acetylbenzoate to the target compound.
Experimental Protocols
Protocol 1: Synthesis of Racemic Methyl 4-(1-aminoethyl)benzoate
This protocol describes the synthesis of the racemic starting material for the enzymatic resolution.
Materials:
-
Methyl 4-acetylbenzoate
-
Ammonia (or ammonium salt, e.g., ammonium acetate)
-
Reducing agent (e.g., H₂, Sodium borohydride)
-
Catalyst (if using H₂, e.g., Pd/C, Raney Nickel)
-
Solvent (e.g., Methanol, Ethanol)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a suitable reaction vessel, dissolve methyl 4-acetylbenzoate in the chosen solvent.
-
Add the ammonia source.
-
If using catalytic hydrogenation, add the catalyst.
-
Introduce the reducing agent. For catalytic hydrogenation, pressurize the vessel with hydrogen gas. For chemical reduction, add the reducing agent portion-wise while monitoring the temperature.
-
Allow the reaction to proceed at a controlled temperature until completion (monitor by TLC or HPLC).
-
Upon completion, filter off the catalyst (if applicable).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as distillation or chromatography, to obtain racemic methyl 4-(1-aminoethyl)benzoate.
Protocol 2: Enzymatic Kinetic Resolution and Isolation of this compound
This protocol details the separation of the enantiomers using a lipase-catalyzed acylation.[1]
Materials:
-
Racemic methyl 4-(1-aminoethyl)benzoate
-
Lipase (e.g., Novozym 435)
-
Acylating agent (e.g., methoxyacetic acid isopropyl ester)
-
Organic solvent (e.g., Toluene)
-
Sulfuric acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve racemic methyl 4-(1-aminoethyl)benzoate in toluene in a reaction flask.[1]
-
Add the acylating agent, methoxyacetic acid isopropyl ester.[1]
-
Add the lipase, Novozym 435, to the mixture.[1]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC to track the conversion of the (R)-enantiomer to the corresponding amide.[1]
-
Once the reaction has reached approximately 50% conversion (indicating that primarily the (R)-enantiomer has been acylated), the enzyme is filtered off.
-
The filtrate contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer.
-
The unreacted (S)-enantiomer can be precipitated as its sulfate salt by the addition of sulfuric acid, and then removed by filtration.[1]
-
The remaining solution containing the acylated (R)-enantiomer is then subjected to deacylation (e.g., by acidic or basic hydrolysis) to yield this compound.
-
The final product is then purified by standard methods.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and resolution.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis.
Table 1: Synthesis of Racemic Methyl 4-(1-aminoethyl)benzoate
| Parameter | Value/Range | Notes |
| Substrate Concentration | 0.1 - 1.0 M | Dependent on solvent and reaction vessel |
| Ammonia Source | NH₃ (gas or solution), NH₄OAc | Choice depends on reaction conditions and safety considerations |
| Catalyst (for hydrogenation) | 5-10 mol% Pd/C or Raney Ni | Catalyst loading can be optimized |
| Hydrogen Pressure | 1 - 50 bar | Higher pressure may increase reaction rate |
| Reducing Agent (chemical) | 1.5 - 3.0 eq NaBH₄ | Stoichiometry should be optimized |
| Temperature | 25 - 80 °C | Reaction temperature depends on the chosen method |
| Reaction Time | 4 - 24 hours | Monitored by TLC or HPLC |
| Yield | 70 - 90% | Yields can vary based on the specific conditions and purification |
Table 2: Enzymatic Kinetic Resolution
| Parameter | Value/Range | Reference |
| Substrate | Racemic methyl 4-(1-aminoethyl)benzoate | [1] |
| Substrate Concentration | 0.1 mol in 150 mL Toluene | [1] |
| Enzyme | Novozym 435 | [1] |
| Enzyme Loading | 500 mg | [1] |
| Acylating Agent | Methoxyacetic acid isopropyl ester | [1] |
| Acylating Agent Stoichiometry | 1.5 equivalents | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Conversion of (R)-enantiomer | >99% | [1] |
| Enantiomeric Excess of recovered (S)-amine | >99% ee | [1] |
Conclusion
The synthesis of this compound from methyl 4-acetylbenzoate is effectively achieved through a two-stage process involving the synthesis of the racemate followed by enzymatic kinetic resolution. The use of a lipase such as Novozym 435 provides a highly efficient and stereoselective method for separating the enantiomers, yielding the desired (R)-enantiomer with high purity after a deacylation step. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols for Asymmetric Reductive Amination in Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of chiral amines using asymmetric reductive amination (ARA). Chiral amines are critical building blocks in the pharmaceutical and agrochemical industries.[1][2][3][4] Asymmetric reductive amination offers a direct and efficient method for their synthesis from readily available ketones and aldehydes.[5][6][7][8] This document covers transition-metal-catalyzed, organocatalyzed, and biocatalyzed ARA protocols, presenting quantitative data, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific needs.
Overview of Asymmetric Reductive Amination (ARA)
Asymmetric reductive amination is a one-pot reaction that combines a carbonyl compound with an amine source in the presence of a reducing agent and a chiral catalyst to produce a chiral amine.[6][8] This process avoids the isolation of often unstable imine intermediates.[6][9] The three main catalytic approaches are:
-
Transition-Metal Catalysis: Utilizes chiral complexes of metals like iridium, ruthenium, and rhodium.[2][5] These methods are often highly efficient, with broad substrate scope, but may require elevated pressures of hydrogen gas.[2][5]
-
Organocatalysis: Employs small organic molecules, such as chiral phosphoric acids, as catalysts.[2][10][11] These reactions often use milder reducing agents like Hantzsch esters or silanes.[2]
-
Biocatalysis: Leverages enzymes like imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs).[1][2][3][12] Biocatalysis offers high enantioselectivity and operates under mild, environmentally friendly conditions.[13]
Comparative Data for ARA Protocols
The following tables summarize the performance of various catalytic systems for the asymmetric reductive amination of different substrates.
Table 1: Transition-Metal-Catalyzed Asymmetric Reductive Amination
| Catalyst System | Ketone Substrate | Amine Source | Reducing Agent | Yield (%) | ee (%) | Reference |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite L1 | Various Aliphatic Ketones | Diphenylmethanamine | H₂ | 85-91 | 98-99 | [14] |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite L2 | Various Aliphatic Ketones | Diphenylmethanamine | H₂ | 85-95 | 96-97 | [14] |
| [Ru(PPh₃)₃H(CO)Cl] / (S,S)-f-binaphane | Aliphatic Ketones | NH₄I | H₂ | up to 99 | up to 74 | [4] |
| Ruthenium-(S,S)-f-binaphane / Iodide additive | Alkyl-Aryl Ketones | NH₃ / H₂ | H₂ | Moderate to High | Moderate to High | [15] |
| [Cp*RhCl₂]₂ / Chiral Diamine | Quinoxaline-2-carbaldehydes | Anilines | HCOOH/NEt₃ | High | >99 | [16] |
| Iridium / Josiphos-type binaphane ligand | Aromatic Ketones | o-Anisidine | H₂ | 90-97 | 90-99 | [17] |
| Ru-catalyst / (R)-BINAP | α-alkoxy ketone | NH₃ | H₂ | High | High | [18] |
Table 2: Organocatalyzed Asymmetric Reductive Amination
| Catalyst System | Ketone Substrate | Amine Source | Reducing Agent | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid (TRIP) | Aromatic & Aliphatic Ketones | p-Anisidine | Hantzsch Ester | High | High | [11] |
| Chiral Phosphoric Acid | Various Ketones | Aromatic Amines | Hantzsch Ester | up to 89 | 85:15 er | [19] |
| Chiral SPINOL-derived borophosphates | Various Ketones | Various Amines | Pinacolborane | up to 97 | up to 98 | [2][20] |
Table 3: Biocatalyzed Asymmetric Reductive Amination
| Biocatalyst | Ketone Substrate | Amine Source | Cofactor | Conversion (%) | ee (%) | Reference |
| MsmeAmDH | Butan-2-one | NH₃ | NAD(P)H | up to 97.1 | 93.6 (S) | [1] |
| MsmeAmDH | 1-Methoxypropan-2-one | NH₃ | NAD(P)H | up to 97.1 | 98.1 (S) | [1] |
| Reductive Aminase (RedAm) | Various Ketones | Primary Amines | NAD(P)H | - | High | [12] |
| Imine Reductase (IR36-M5) | Phenylacetone | Propargylamine | NAD(P)H | 97 | 97 | [21] |
| ω-Transaminase (ATA) | 4-phenyl-2-butanone | Isopropylamine | PLP | High | 99 | [22] |
| Engineered RedAm (IR-09 W204R) | Racemic Ketone | Allylamine | NAD(P)H | 45 | 95 | [23] |
Experimental Protocols
Protocol 3.1: Iridium-Catalyzed Asymmetric Reductive Amination of Aliphatic Ketones
This protocol is based on the work of Chang and coworkers for the direct catalytic asymmetric reductive amination of aliphatic ketones.[14]
Materials:
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
Chiral phosphoramidite ligand (e.g., L1)
-
Aliphatic ketone
-
Diphenylmethanamine
-
Toluene (anhydrous)
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Ir(cod)Cl]₂ (0.1 mol%) and the chiral phosphoramidite ligand (0.1 mol%).
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 20 minutes.
-
The aliphatic ketone (1.0 equiv) and diphenylmethanamine (1.2 equiv) are added to the reaction mixture.
-
The Schlenk tube is sealed, taken out of the glovebox, and connected to a hydrogen balloon or a hydrogenation reactor.
-
The reaction mixture is stirred at 30 °C for 13 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral amine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3.2: Organocatalytic Asymmetric Reductive Amination
This protocol is a general representation based on methodologies using chiral phosphoric acid catalysts.[11][19]
Materials:
-
Chiral phosphoric acid catalyst (e.g., TRIP, 1-5 mol%)
-
Ketone substrate (1.0 equiv)
-
Aromatic amine (e.g., p-anisidine, 1.1 equiv)
-
Hantzsch ester (1.2 equiv)
-
Toluene (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vial, add the chiral phosphoric acid catalyst, the ketone substrate, and the aromatic amine.
-
Add anhydrous toluene and stir the mixture at the specified temperature (e.g., 57 °C) for a short period.
-
Add the Hantzsch ester to the reaction mixture.
-
Continue stirring at the same temperature for the specified reaction time (can range from hours to days).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired chiral amine.
-
Determine the enantiomeric excess using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Protocol 3.3: Biocatalytic Reductive Amination using an Amine Dehydrogenase (AmDH)
This protocol is a general guide based on the use of AmDHs for chiral amine synthesis.[1][3]
Materials:
-
Amine dehydrogenase (AmDH) (e.g., MsmeAmDH)
-
Ketone substrate (e.g., 10-150 mM)
-
Ammonium salt (e.g., NH₄Cl, as amine source)
-
NAD(P)H cofactor (or a cofactor regeneration system)
-
Buffer solution (e.g., Tris-HCl, pH 9)
-
If using a regeneration system:
-
Glucose
-
Glucose dehydrogenase (GDH)
-
-
Standard laboratory equipment for biocatalysis (e.g., incubator shaker)
Procedure:
-
Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 9).
-
In a reaction vessel, dissolve the ketone substrate to the desired concentration (e.g., 50 mM).
-
Add the ammonium salt (e.g., 1 M NH₄Cl).
-
Add the NADP⁺ cofactor (e.g., 1 mM).
-
If using a cofactor regeneration system, add glucose (e.g., 40 mM) and glucose dehydrogenase (e.g., 0.5 mg/mL).
-
Initiate the reaction by adding the AmDH enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.
-
Monitor the conversion of the ketone to the amine product by GC-FID or HPLC.
-
After completion, the enzyme can be removed by precipitation or centrifugation.
-
Extract the product from the aqueous phase with an organic solvent.
-
The enantiomeric excess of the chiral amine product is determined by chiral GC or HPLC.
Mandatory Visualizations
Caption: General workflow for asymmetric reductive amination.
Caption: Simplified transition-metal catalytic cycle.
References
- 1. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Organocatalytic Reductive Amination (2006) | R. Ian Storer | 685 Citations [scispace.com]
- 10. Scope of the organocatalysed asymmetric reductive amination of ketones with trichlorosilane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pcliv.ac.uk [pcliv.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Methyl 4-(1-aminoethyl)benzoate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 4-(1-aminoethyl)benzoate is a versatile chiral building block crucial in the asymmetric synthesis of complex, biologically active molecules.[1] Its structure, featuring a chiral amine and an aromatic ester, makes it a valuable intermediate in the development of enantiomerically pure pharmaceuticals.[1] The precise spatial arrangement of the (R)-enantiomer is critical for stereospecific interactions with biological targets, often determining the efficacy and safety of a drug.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its application in the synthesis of potential therapeutics targeting G-Protein Coupled Receptors (GPCRs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1] |
| CAS Number | 912342-10-0[1] |
| Appearance | Not specified, typically a solid or oil |
| Boiling Point | 281.5 °C at 760 mmHg |
| Storage | 2-8°C, protected from light, dry, sealed |
Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a chiral intermediate for the synthesis of active pharmaceutical ingredients (APIs), particularly for medications targeting neurological and cardiovascular diseases.[2][3] The chiral amine moiety serves as a key pharmacophore for interaction with biological targets, while the methyl ester can be further modified or hydrolyzed to the corresponding carboxylic acid.
A significant application is in the synthesis of allosteric modulators of G-Protein Coupled Receptors (GPCRs). GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them important drug targets. Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.
Experimental Protocols
Enantioselective Synthesis of this compound via Asymmetric Reductive Amination
The most efficient method for preparing enantiomerically pure this compound is the asymmetric reductive amination of the prochiral ketone, methyl 4-acetylbenzoate, using an (R)-selective ω-transaminase (ω-TA).
Reaction Scheme:
Caption: Asymmetric synthesis of this compound.
Materials:
-
Methyl 4-acetylbenzoate
-
(R)-selective ω-transaminase (e.g., from Arthrobacter sp.)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (pH 8.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
In a temperature-controlled reactor, prepare a solution of methyl 4-acetylbenzoate (1 equivalent) in potassium phosphate buffer (pH 8.0).
-
Add the (R)-selective ω-transaminase and a catalytic amount of PLP.
-
Add isopropylamine (excess, e.g., 5-10 equivalents) to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Substrate Concentration | 50 mM |
| Enzyme Loading | 1-5 mg/mL |
| Amine Donor | Isopropylamine (500 mM) |
| Temperature | 35°C |
| pH | 8.0 |
| Reaction Time | 24 hours |
| Conversion | >99% |
| Enantiomeric Excess (ee) | >99% |
Note: The optimal conditions may vary depending on the specific transaminase enzyme used.
Amide Coupling of this compound with a Carboxylic Acid
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid to form an amide bond, a common transformation in drug synthesis.
Reaction Scheme:
Caption: Amide bond formation using this compound.
Materials:
-
This compound
-
Carboxylic acid (1 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve the carboxylic acid in DCM or DMF in a round-bottom flask.
-
Add EDC and HOBt to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) and DIPEA in DCM or DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 1 mmol |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Yield | 85-95% |
Application Example: Synthesis of a Potential GPCR Modulator
This compound can be utilized in the synthesis of molecules targeting GPCRs, such as the histamine H1 receptor. The chiral amine can interact with key residues in the receptor binding pocket, for instance, with an aspartate residue (D3.32) that often serves as an anchor point for aminergic ligands.
Conceptual Signaling Pathway:
Caption: Conceptual GPCR signaling pathway modulated by a ligand.
This diagram illustrates a hypothetical signaling cascade initiated by the binding of a bioactive molecule, synthesized using this compound, to a Gq-coupled GPCR. This interaction leads to the activation of Phospholipase C and subsequent downstream signaling events, ultimately resulting in a cellular response. The specific nature of the modulation (agonist or antagonist) would depend on the full structure of the final molecule.
Conclusion
This compound is a highly valuable chiral building block for the stereoselective synthesis of complex organic molecules, particularly for pharmaceutical applications. The protocols provided herein offer robust methods for its enantioselective synthesis and subsequent utilization in amide bond formation. Its application in the development of novel GPCR modulators highlights its importance in modern drug discovery.
References
Application Notes and Protocols for the Chiral Resolution of Racemic Methyl 4-(1-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic methyl 4-(1-aminoethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals. Two primary resolution strategies are presented: enzymatic kinetic resolution via lipase-catalyzed acylation and classical resolution through the formation of diastereomeric salts with a chiral acid. Methodologies for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) are also detailed. The provided protocols are based on established methods for similar compounds and serve as a comprehensive guide for laboratory implementation.
Introduction
Chiral amines are fundamental building blocks in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical for its therapeutic efficacy and safety. Methyl 4-(1-aminoethyl)benzoate possesses a single stereocenter, and the separation of its enantiomers is a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This application note outlines two robust methods for achieving this separation: enzymatic kinetic resolution and diastereomeric salt crystallization.
Enzymatic kinetic resolution offers a highly selective and environmentally benign approach. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed to selectively acylate one enantiomer of a racemic amine, allowing for the subsequent separation of the acylated and unreacted enantiomers.
Diastereomeric salt crystallization is a classical and widely used method for chiral resolution. It involves the reaction of the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which enables their separation by fractional crystallization.
Comparative Data of Resolution Methods
The following table summarizes typical quantitative data expected from the successful chiral resolution of racemic methyl 4-(1-aminoethyl)benzoate using the methods described herein. Note: These values are representative and may vary based on specific experimental conditions and optimization.
| Method | Resolving Agent / Enzyme | Acylating Agent | Solvent | Typical Yield of Single Enantiomer (%) | Typical Enantiomeric Excess (ee) (%) |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Isopropyl acetate | Toluene | 40 - 48 | > 98 (for unreacted amine) |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Ethyl acetate | Dioxane | 42 - 47 | > 99 (for acylated amine) |
| Diastereomeric Salt Resolution | L-(+)-Tartaric Acid | N/A | Methanol/Water | 35 - 45 | > 95 (after recrystallization) |
| Diastereomeric Salt Resolution | D-(-)-Tartaric Acid | N/A | Ethanol | 38 - 46 | > 97 (after recrystallization) |
Experimental Protocols
Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
This protocol describes the enantioselective acylation of racemic methyl 4-(1-aminoethyl)benzoate using Candida antarctica lipase B.
Materials:
-
Racemic methyl 4-(1-aminoethyl)benzoate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Acylating agent (e.g., isopropyl acetate, ethyl acetate)
-
Anhydrous organic solvent (e.g., toluene, dioxane)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Reaction vessel
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add racemic methyl 4-(1-aminoethyl)benzoate (1.0 eq), an anhydrous organic solvent (10-20 volumes), and the acylating agent (1.2-1.5 eq).
-
Enzyme Addition: Add immobilized CALB (10-20% by weight of the racemic amine).
-
Reaction: Stir the mixture at a controlled temperature (typically 30-45 °C). Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Separation: The resulting mixture of the unreacted amine and the acylated amine can be separated by column chromatography or by acidic/basic extraction.
-
Acidic Extraction: Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with dilute hydrochloric acid (e.g., 1 M HCl). The unreacted amine will move to the aqueous layer as its hydrochloride salt. The acylated amine will remain in the organic layer.
-
The aqueous layer can then be basified (e.g., with 2 M NaOH) and the free amine extracted with an organic solvent.
-
The organic layers are then dried and concentrated to yield the separated enantiomers (one as the free amine and the other as the N-acyl derivative).
-
-
Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC.
Diastereomeric Salt Crystallization
This protocol outlines the resolution of racemic methyl 4-(1-aminoethyl)benzoate using a chiral acid like L-(+)-tartaric acid.
Materials:
-
Racemic methyl 4-(1-aminoethyl)benzoate
-
Chiral resolving agent (e.g., L-(+)-tartaric acid)
-
Solvent system (e.g., methanol/water mixture, ethanol)
-
Sodium hydroxide solution (2 M)
-
Hydrochloric acid (1 M)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Salt Formation:
-
Dissolve racemic methyl 4-(1-aminoethyl)benzoate (1.0 eq) in the chosen solvent system (e.g., methanol).
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq of L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
The formation of crystals may be initiated by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the desired diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals.
-
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a suitable solvent system.
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the free amine with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Other Enantiomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt. The other enantiomer can be recovered by evaporating the solvent, liberating the free amine with a base, and extracting with an organic solvent. Further purification may be required.
-
Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC.
Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).
Typical Conditions (to be optimized):
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine, 0.1%) to improve peak shape. The exact ratio will depend on the column and may require scouting. A typical starting point is 90:10 (n-hexane:isopropanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of methyl 4-(1-aminoethyl)benzoate (e.g., ~240 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.
-
Injection: Inject the sample onto the chiral HPLC column.
-
Data Analysis:
-
Identify the two peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Visualized Workflows
Application Notes and Protocols: (R)-Methyl 4-(1-aminoethyl)benzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of (R)-Methyl 4-(1-aminoethyl)benzoate as a Chiral Building Block
Chirality plays a pivotal role in drug design and efficacy, as the stereochemistry of a drug molecule dictates its interaction with biological targets. This compound serves as a key chiral intermediate, enabling the stereospecific synthesis of pharmaceutical compounds.[1] The presence of both a primary amine and a methyl ester allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules.[1] Its primary utility lies in its role as a precursor to chiral 1-arylethylamines, a structural motif found in many active pharmaceutical ingredients (APIs).[2] The (R)-configuration at the benzylic carbon is crucial for the desired biological activity in many such compounds.
Experimental Protocols
Asymmetric Synthesis of this compound
A highly efficient method for the enantioselective synthesis of this compound is through the asymmetric reductive amination of methyl 4-acetylbenzoate. This can be achieved using a chiral catalyst or a biocatalyst such as a transaminase.
Protocol: Asymmetric Reductive Amination using a Chiral Iridium Catalyst
This protocol is a representative method based on established procedures for asymmetric imine hydrogenation.
Materials:
-
Methyl 4-acetylbenzoate
-
Ammonia (or ammonium salt)
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-xyl-P-Phos)
-
Iodine (I₂)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., Toluene or Methanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(cod)Cl]₂ (0.5 mol%) and the chiral phosphine ligand (1.1 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.
-
Imine Formation: To a separate reaction vessel, add methyl 4-acetylbenzoate (1.0 eq), an excess of the ammonia source (e.g., ammonium acetate, 5-10 eq), and the chosen solvent. The mixture is heated to form the corresponding imine in situ.
-
Asymmetric Hydrogenation: The pre-formed catalyst solution and iodine (I₂, 1.0 mol%) are added to the imine solution under an inert atmosphere. The vessel is then placed in an autoclave, purged with hydrogen gas, and pressurized to the desired pressure (e.g., 50 atm).
-
Reaction: The reaction mixture is stirred at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 12-24 hours) until complete conversion is observed by TLC or HPLC.
-
Work-up and Purification: After cooling and releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound.
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess | >98% ee |
Hypothetical Application: Synthesis of a JAK Inhibitor Intermediate
This compound can be envisioned as a key building block in the synthesis of a Janus Kinase (JAK) inhibitor. The chiral amine can be coupled with a heterocyclic core, a common feature in many JAK inhibitors.
Protocol: Amide Coupling to a Heterocyclic Core
This protocol is a representative example of a standard amide bond formation reaction.
Materials:
-
This compound
-
A suitable heterocyclic carboxylic acid (e.g., a pyrrolo[2,3-d]pyrimidine derivative)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the heterocyclic carboxylic acid (1.0 eq), this compound (1.1 eq), the coupling agent (e.g., HATU, 1.2 eq), and the anhydrous solvent.
-
Reaction: The organic base (e.g., DIPEA, 3.0 eq) is added dropwise to the stirred solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired amide intermediate.
-
Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: The JAK-STAT Signaling Pathway
Janus Kinases (JAKs) are intracellular tyrosine kinases that play a critical role in cytokine signaling.[3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors that regulate immunity, cell proliferation, and apoptosis.[4]
Signaling Pathway Overview:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, dimerize, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes, preventing their phosphorylation and activation, and thus blocking the downstream signaling cascade.[5]
Summary of Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its hypothetical application.
Table 1: Synthesis of this compound via Asymmetric Reductive Amination
| Starting Material | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) |
| Methyl 4-acetylbenzoate | [Ir(cod)Cl]₂ / (R)-xyl-P-Phos / I₂ | Toluene | 50 | 50 | 92 | >98 |
| Methyl 4-acetylbenzoate | Transaminase (e.g., ATA-117) | Buffer/DMSO | 30 | N/A | >95 | >99 |
Table 2: Hypothetical Amide Coupling Reaction
| Amine Component | Acid Component | Coupling Reagent | Base | Solvent | Yield (%) |
| This compound | Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | HATU | DIPEA | DMF | 85 |
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in medicinal chemistry. Its utility in the stereoselective synthesis of complex molecules, particularly those containing the β-arylethylamine scaffold, makes it a compound of high interest for the development of novel therapeutics. The provided protocols offer a basis for its synthesis and application, while the overview of the JAK-STAT pathway highlights a relevant therapeutic area where such chiral intermediates are of great importance. Further exploration of its use in the synthesis of specific drug candidates will undoubtedly continue to expand its role in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
(R)-Methyl 4-(1-aminoethyl)benzoate: A Key Chiral Precursor for Pharmaceutical Intermediates
(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in the pharmaceutical industry. Its unique structure, featuring a stereocenter directly attached to an aromatic ring, makes it a valuable precursor for the synthesis of a variety of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the synthesis and potential applications of this versatile intermediate, aimed at researchers, scientists, and drug development professionals.
Introduction
Chirality is a critical aspect of modern drug design, as the stereochemistry of a molecule often dictates its pharmacological activity. This compound serves as a crucial starting material for introducing a specific stereocenter into a target molecule. This can lead to drugs with improved efficacy, reduced side effects, and better target specificity. The primary route to this compound is through the asymmetric synthesis from methyl 4-acetylbenzoate, which can be achieved via both biocatalytic and chemocatalytic methods.
Synthetic Protocols
The enantioselective synthesis of this compound is paramount to its utility. Below are detailed protocols for its preparation, focusing on asymmetric reductive amination and enzymatic resolution.
Asymmetric Reductive Amination using an Amine Dehydrogenase (AmDH)
Biocatalytic reductive amination offers a green and highly selective method for the synthesis of chiral amines. Amine dehydrogenases (AmDHs) catalyze the direct conversion of a ketone to the corresponding amine with high enantiopurity.
Experimental Protocol:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution of ammonium formate (1.0 M, pH 8.5).
-
Reagent Addition: To the buffer, add methyl 4-acetylbenzoate to a final concentration of 50 mM.
-
Cofactor and Enzyme Addition: Add NAD(P)H cofactor to a final concentration of 1 mM. Introduce the (R)-selective amine dehydrogenase and a suitable formate dehydrogenase (for cofactor regeneration) at their optimized concentrations.
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature (typically 30-40°C) with gentle agitation.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once the reaction is complete, the product can be extracted using an organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the desired this compound.
| Parameter | Value |
| Substrate | Methyl 4-acetylbenzoate |
| Enzyme | (R)-selective Amine Dehydrogenase |
| Cofactor | NAD(P)H |
| Amine Source | Ammonium formate |
| pH | 8.5 |
| Temperature | 30-40°C |
| Enantiomeric Excess (e.e.) | >99%[1] |
| Conversion | Up to quantitative[1] |
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is an alternative approach where a racemic mixture of the amine is resolved by the selective reaction of one enantiomer with an acylating agent in the presence of a lipase.
Experimental Protocol:
-
Reaction Mixture: A solution of racemic methyl 4-(1-aminoethyl)benzoate (0.1 mol) in toluene (150 mL) is prepared.
-
Acylating Agent and Enzyme: To this solution, add an acylating agent such as isopropyl methoxyacetate (0.15 mol) and Novozym 435 (a commercially available lipase) (500 mg).
-
Reaction Conditions: The mixture is stirred at room temperature.
-
Monitoring: The reaction is monitored by HPLC until approximately 50% conversion is reached, indicating that one enantiomer has been fully acylated.
-
Separation: The enzyme is filtered off. The unreacted (S)-amine can be precipitated as a salt (e.g., by adding sulfuric acid) and filtered. The acylated (R)-amide remains in the filtrate.
-
Hydrolysis: The (R)-amide is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
| Parameter | Value |
| Substrate | Racemic Methyl 4-(1-aminoethyl)benzoate |
| Enzyme | Novozym 435 (Lipase) |
| Acylating Agent | Isopropyl methoxyacetate |
| Solvent | Toluene |
| Temperature | Room Temperature |
| Outcome | Separation of (R) and (S) enantiomers |
Application in Pharmaceutical Intermediate Synthesis
While specific examples of APIs synthesized directly from this compound are not extensively detailed in publicly available literature, its structural motif is present in various pharmacologically active molecules. The primary amino group and the methyl ester provide two reactive handles for further chemical modifications, such as amide bond formation, N-alkylation, and ester hydrolysis or transesterification. These transformations allow for the incorporation of this chiral fragment into a larger molecular scaffold.
General Workflow for Elaboration of the Precursor:
Caption: Elaboration of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound can be visualized as a branched pathway, starting from a common precursor and diverging into biocatalytic or chemocatalytic routes.
Caption: Synthetic pathways to this compound.
Conclusion
This compound is a valuable and versatile chiral precursor for the synthesis of pharmaceutical intermediates. The development of efficient and highly selective synthetic methods, particularly biocatalytic reductive amination, has made this compound more accessible for drug discovery and development programs. The protocols and data presented here provide a foundation for researchers to utilize this important building block in their synthetic endeavors. Further research into its application in the synthesis of specific APIs will continue to expand its role in medicinal chemistry.
References
Application Notes and Protocols for the Esterification of 4-(1-aminoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of methyl, ethyl, and benzyl esters of 4-(1-aminoethyl)benzoic acid, a key intermediate in the development of various pharmacologically active agents. The protocols are based on established esterification methodologies, primarily the Fischer-Speier and Steglich esterification reactions.
Introduction
4-(1-aminoethyl)benzoic acid and its ester derivatives are important building blocks in medicinal chemistry. The presence of a chiral center, an aromatic ring, and the ability to modify the carboxylic acid group make this scaffold versatile for creating a diverse library of compounds for drug discovery. Esterification is a fundamental transformation to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. This document outlines two primary methods for this conversion: the acid-catalyzed Fischer esterification and the milder, coupling agent-mediated Steglich esterification.
Key Experimental Protocols
Two primary methods for the esterification of 4-(1-aminoethyl)benzoic acid are presented below. The choice of method will depend on the stability of the starting material and the desired scale of the reaction.
Protocol 1: Fischer-Speier Esterification
This method is a classic, acid-catalyzed esterification suitable for producing simple alkyl esters. Due to the basicity of the secondary amine in 4-(1-aminoethyl)benzoic acid, a stoichiometric amount of the acid catalyst is required.[1]
Materials:
-
4-(1-aminoethyl)benzoic acid
-
Anhydrous alcohol (Methanol, Ethanol, or Benzyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(1-aminoethyl)benzoic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, ethanol, or benzyl alcohol). The alcohol is typically used in excess to serve as the solvent and drive the equilibrium towards the product.
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise with vigorous stirring. The formation of a precipitate (the sulfate salt of the amino acid) is expected.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The precipitate should dissolve as the reaction proceeds. Typical reaction times range from 4 to 24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing crushed ice. Carefully neutralize the acidic solution by the dropwise addition of a 10% aqueous solution of sodium carbonate until the pH is approximately 8-9. Be cautious as CO₂ gas will evolve.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Steglich Esterification
This method is significantly milder than the Fischer esterification and is suitable for substrates that may be sensitive to strong acidic conditions.[2][3][4][5] It utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).[2][3]
Materials:
-
4-(1-aminoethyl)benzoic acid
-
Alcohol (Methanol, Ethanol, or Benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 4-(1-aminoethyl)benzoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM or THF, add DCC (1.1 eq) or EDC (1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) will be observed.
-
Filtration: If DCC is used, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Work-up: Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the expected outcomes for the esterification of 4-(1-aminoethyl)benzoic acid with different alcohols using the Fischer and Steglich methods. The data presented are hypothetical and representative of typical yields for these types of reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Ester Product | Method | Alcohol | Catalyst/Reagent | Typical Yield (%) | Purity (%) |
| Methyl 4-(1-aminoethyl)benzoate | Fischer Esterification | Methanol | H₂SO₄ | 60-75 | >95 |
| Methyl 4-(1-aminoethyl)benzoate | Steglich Esterification | Methanol | DCC/DMAP | 75-90 | >98 |
| Ethyl 4-(1-aminoethyl)benzoate | Fischer Esterification | Ethanol | H₂SO₄ | 65-80 | >95 |
| Ethyl 4-(1-aminoethyl)benzoate | Steglich Esterification | Ethanol | DCC/DMAP | 80-95 | >98 |
| Benzyl 4-(1-aminoethyl)benzoate | Fischer Esterification | Benzyl Alcohol | H₂SO₄ | 50-65 | >95 |
| Benzyl 4-(1-aminoethyl)benzoate | Steglich Esterification | Benzyl Alcohol | DCC/DMAP | 70-85 | >98 |
Visualizations
Experimental Workflow for Esterification
The following diagram illustrates the general workflow for the synthesis and purification of 4-(1-aminoethyl)benzoic acid esters.
Caption: General workflow for the esterification of 4-(1-aminoethyl)benzoic acid.
Logical Relationship in Drug Development
The esterification of a lead compound is a common strategy in the hit-to-lead and lead optimization phases of drug discovery to improve physicochemical and pharmacokinetic properties.
Caption: Role of esterification in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. provinciajournal.com [provinciajournal.com]
- 5. Steglich Esterification [organic-chemistry.org]
Application Notes & Protocols: (R)-Methyl 4-(1-aminoethyl)benzoate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (R)-Methyl 4-(1-aminoethyl)benzoate as a chiral building block for the synthesis of novel ligands for asymmetric catalysis. The following sections detail a representative synthetic protocol for a chiral aminophosphine ligand derived from this starting material and its application in a highly efficient asymmetric hydrogenation reaction.
This compound is a versatile chiral intermediate that can be elaborated into a variety of chiral ligands. Its rigid aromatic backbone and the presence of a stereogenic center make it an attractive scaffold for designing ligands that can induce high stereoselectivity in metal-catalyzed reactions. This document focuses on its derivatization into a P,N-ligand and its subsequent use in iridium-catalyzed asymmetric hydrogenation, a cornerstone of modern synthetic chemistry for the production of enantiomerically pure compounds.
Section 1: Synthesis of a Chiral Aminophosphine Ligand
The primary amine functionality of this compound is a key handle for the introduction of a phosphine moiety, leading to the formation of a chiral P,N-ligand. The following is a representative protocol for the synthesis of such a ligand.
Experimental Protocol: Synthesis of (R)-Methyl 4-(1-(diphenylphosphino)aminoethyl)benzoate
Materials:
-
This compound
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous toluene (50 mL).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Phosphine Source: Cool the solution to 0 °C in an ice bath. Slowly add chlorodiphenylphosphine (1.1 eq) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 12 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired chiral aminophosphine ligand as a white solid.
Application Notes and Protocols for the Scale-up Synthesis of Enantiopure Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure aromatic amines are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries, with a significant percentage of top-selling drugs containing a chiral amine moiety.[1] The stereochemistry of these amines is often critical to the biological activity and safety of the final product. Consequently, the development of efficient, scalable, and economically viable methods for their synthesis is of paramount importance. This document provides detailed application notes and protocols for the scale-up of enantiopure aromatic amine synthesis, focusing on methodologies amenable to industrial production.
Core Methodologies for Industrial Scale Synthesis
The synthesis of enantiopure aromatic amines on a large scale primarily relies on three strategic approaches:
-
Asymmetric Synthesis: This approach aims to directly produce the desired enantiomer from a prochiral starting material. Key industrial methods include:
-
Chiral Resolution: This strategy involves the separation of a racemic mixture of amines. While traditional resolution has a theoretical maximum yield of 50%, modern approaches incorporate a racemization step for the undesired enantiomer, enabling a theoretical yield of up to 100%.[8][9][10]
-
Classical Resolution with Diastereomeric Salt Formation: A well-established method that relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.[8][10]
-
Kinetic Resolution: Utilizes a chiral catalyst or enzyme to selectively react with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer.
-
The choice of methodology depends on factors such as the cost of starting materials, catalyst availability and cost, process efficiency, and the desired enantiopurity of the final product.
Data Presentation: Comparison of Key Methodologies
The following table summarizes quantitative data for different scale-up approaches to enantiopure aromatic amine synthesis, providing a basis for comparison.
| Methodology | Substrate Example | Scale | Catalyst/Enzyme | Enantiomeric Excess (e.e.) | Yield | Key Advantages | Key Challenges |
| Asymmetric Reductive Amination | Aryl Methyl Ketone | Multi-kilogram | dtbm-Segphos Ruthenium catalyst | >93% | High | Direct, one-step process with high atom economy.[2][3] | Catalyst sensitivity, potential for catalyst poisoning, and need for high-pressure hydrogen.[2] |
| Enzymatic Transamination | Prochiral Ketones | 50 g/L | Engineered ω-transaminase | >99% | 88-89% | High enantioselectivity, mild reaction conditions, and environmentally friendly.[1][5] | Equilibrium limitations, substrate/product inhibition, and the need for cofactor regeneration.[6] |
| Chiral Resolution & Racemization | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Gram-scale (lab) | (+)-Tartaric acid (resolving agent) | >85% | 82% | Robust and well-established technology, applicable to a wide range of amines.[8][11] | Multi-step process, potential for waste if racemization is not efficient.[10][11] |
Experimental Protocols
Protocol 1: Scale-up of Asymmetric Reductive Amination of an Aryl Methyl Ketone
This protocol is based on the multi-kilogram scale synthesis of a pharmaceutically relevant chiral primary amine using a ruthenium-catalyzed direct asymmetric reductive amination.[2]
Materials:
-
Aryl methyl ketone
-
[RuCl(p-cymene){(S)-BINAP}]Cl or similar dtbm-Segphos ruthenium catalyst
-
Ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Hydrogen (H₂)
-
Methanol
-
Water
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls.
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor:
-
To the autoclave, add the aryl methyl ketone.
-
In a separate container, prepare a solution of the ruthenium catalyst, ammonia, and ammonium chloride in methanol and water.
-
Transfer the catalyst solution to the autoclave.
-
-
Reaction Conditions:
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).[12]
-
Heat the reaction mixture to the target temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Maintain the reaction under these conditions for the required time (e.g., 6-24 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC).[2]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Transfer the reaction mixture to a suitable vessel.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Add an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral amine.
-
-
Purification:
-
The crude product can be purified by crystallization or chromatography to achieve the desired purity and enantiomeric excess.
-
Protocol 2: Preparative Scale Enzymatic Transamination
This protocol describes the synthesis of enantiopure aromatic amines using an immobilized whole-cell transaminase biocatalyst.[5]
Materials:
-
Prochiral aromatic ketone
-
Immobilized whole-cell (R)- or (S)-transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Bioreactor with temperature and pH control.
Procedure:
-
Bioreactor Setup:
-
Prepare the buffer solution and adjust the pH to the optimal range for the transaminase.
-
Add the buffer, prochiral ketone, and PLP to the bioreactor.
-
-
Enzymatic Reaction:
-
Add the immobilized whole-cell transaminase to the reactor.
-
Start the reaction by adding the amine donor (isopropylamine).
-
Maintain the reaction at the optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by analyzing the conversion of the ketone and the enantiomeric excess of the amine product using chiral HPLC. The reaction may take several hours to reach completion.
-
-
Work-up and Isolation:
-
Once the desired conversion and enantiomeric excess are achieved, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be reused for subsequent batches.
-
Adjust the pH of the reaction mixture to basic (e.g., pH 10-11) with a suitable base (e.g., NaOH).
-
Extract the aqueous phase with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
-
Purification:
-
The crude amine can be further purified by distillation, crystallization, or by forming a salt with a suitable acid.
-
Protocol 3: Chiral Resolution of a Racemic Aromatic Amine with Racemization of the Unwanted Enantiomer
This protocol outlines a classical resolution process coupled with a recycling step for the undesired enantiomer, a strategy often employed in large-scale production.[8][11]
Materials:
-
Racemic aromatic amine (e.g., 1-phenyl-1,2,3,4-tetrahydroisoquinoline)
-
Chiral resolving agent (e.g., (+)-tartaric acid)
-
Solvent for crystallization (e.g., isopropanol/water mixture)
-
Base for racemization (e.g., sodium methoxide)
-
Acid for work-up (e.g., HCl)
-
Base for neutralization (e.g., NaOH)
-
Organic solvent for extraction (e.g., methylene chloride)
Procedure:
Part A: Resolution
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in the chosen solvent system.
-
Add a solution of the chiral resolving agent (e.g., (+)-tartaric acid) to the amine solution.
-
Stir the mixture to allow for the formation of diastereomeric salts. One diastereomer will be less soluble and will precipitate out of the solution.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitated diastereomeric salt and wash it with a small amount of cold solvent.
-
The mother liquor, containing the more soluble diastereomer, is retained for the racemization step.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent.
-
Add a base (e.g., NaOH) to neutralize the acid and liberate the free amine.
-
Separate the organic layer, wash with water, dry, and concentrate to obtain the enantiopure amine.
-
Part B: Racemization and Recycling
-
Isolation of the Unwanted Enantiomer:
-
Treat the mother liquor from the resolution step with a base to liberate the free amine of the undesired enantiomer.
-
Extract the amine with an organic solvent, dry, and concentrate.
-
-
Racemization:
-
The unwanted enantiomer can be racemized through various methods. For instance, for amines with an acidic proton at the chiral center, treatment with a base like sodium methoxide at elevated temperatures can induce racemization.[8]
-
Alternatively, an oxidation/reduction sequence via a non-chiral imine intermediate can be employed.[8]
-
-
Recycling:
-
The resulting racemic amine can be combined with a fresh batch of starting material for the next resolution cycle, thereby increasing the overall process yield.
-
Visualizations
Logical Workflow for Scale-up Synthesis
Caption: General workflow for the industrial synthesis of enantiopure aromatic amines.
Signaling Pathway for Enzymatic Transamination
Caption: Key components in an enzymatic transamination reaction.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Hydrogenation of Imines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the asymmetric hydrogenation of imines.
Frequently Asked Questions (FAQs)
Q1: What are the most common transition metals used for asymmetric hydrogenation of imines?
A1: The most commonly used transition metals are Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru).[1][2][3] Palladium (Pd) and Iron (Fe) have also been employed, often for specific substrate classes.[4]
Q2: How do I select the appropriate chiral ligand for my substrate?
A2: Ligand selection is crucial and often substrate-dependent. Chiral diphosphine ligands, such as BINAP and its derivatives (e.g., SegPhos, f-BINAPHANE), are widely used with Ir, Rh, and Ru catalysts.[1][2] P,N ligands like PHOX and N,N'-diamine ligands such as TsDPEN are also effective, particularly in Ru- and Rh-catalyzed reactions.[2][5] For challenging substrates, screening a library of ligands is often the most effective approach.
Q3: What are the typical hydrogen sources for this reaction?
A3: The most common hydrogen source is high-purity hydrogen gas (H₂), typically used at pressures ranging from atmospheric to 100 atm.[6][7] Asymmetric transfer hydrogenation (ATH) offers an alternative that avoids the need for high-pressure equipment, using hydrogen donors like formic acid/triethylamine mixtures or isopropanol.[8][9][10][11]
Q4: Can N-H imines be directly hydrogenated?
A4: Yes, the direct asymmetric hydrogenation of unprotected N-H imines is possible, although it can be challenging due to potential catalyst inhibition by the product amine.[12][13] Specialized catalytic systems, sometimes involving additives or specific ligand designs, have been developed to address this.[7]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Q: My asymmetric hydrogenation of an imine is giving a low yield or is not proceeding at all. What are the potential causes and how can I improve the conversion?
A: Low conversion can stem from several factors related to the catalyst, substrate, and reaction conditions. Below are common causes and troubleshooting steps.
-
Catalyst Activity:
-
Cause: The catalyst may be inactive or have low turnover. This can be due to decomposition or the use of an inappropriate catalyst for the specific substrate.
-
Solution:
-
Catalyst Screening: Test different metal precursors (e.g., [Ir(COD)Cl]₂, [Rh(COD)₂]BF₄, RuCl₂(PPh₃)₃) and chiral ligands.
-
Catalyst Loading: While a low catalyst loading is desirable, increasing it (e.g., from 0.1 mol% to 1 mol%) can improve conversion for difficult substrates.[5]
-
Pre-catalyst Activation: Some catalysts require an activation step. For instance, a base like tBuOK may be needed to form the active catalyst, though this can sometimes lead to side reactions.[6] Using a pre-activated catalyst can circumvent this.[6]
-
-
-
Substrate Purity and Stability:
-
Cause: Impurities in the imine substrate can act as catalyst poisons. Imines can also be prone to hydrolysis, especially in the presence of trace amounts of water.
-
Solution:
-
Purification: Ensure the imine substrate is of high purity. Recrystallization or chromatography may be necessary.
-
Inert Atmosphere: Handle the imine and set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.
-
Molecular Sieves: Add activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge trace water.[14]
-
-
-
Reaction Conditions:
-
Cause: The chosen solvent, temperature, or hydrogen pressure may not be optimal.
-
Solution:
-
Solvent Screening: The choice of solvent can dramatically affect the reaction. Protic solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) can be effective, as can aprotic solvents like toluene or dichloromethane (DCM).[15] A screening of different solvents is recommended.
-
Temperature Optimization: Reactions are often run at room temperature, but increasing the temperature (e.g., to 40-50 °C) can improve the rate. Conversely, for some sensitive substrates or to improve enantioselectivity, cooling may be necessary.[6]
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate and conversion.[6]
-
-
Caption: Troubleshooting workflow for low yield.
Issue 2: Low Enantioselectivity
Q: I am getting good conversion, but the enantiomeric excess (ee) of my product is low. How can I improve the enantioselectivity?
A: Low enantioselectivity is a common problem and is highly dependent on the "match" between the substrate, ligand, and reaction conditions.
-
Ligand-Substrate Mismatch:
-
Cause: The chiral pocket of the catalyst, created by the ligand, may not effectively differentiate between the two faces of the imine.
-
Solution:
-
Ligand Screening: This is the most critical step. Screen a diverse set of chiral ligands. For example, if a BINAP-based ligand gives low ee, try a Josiphos or PHOX-type ligand.[1]
-
Ligand Modification: Sometimes, subtle changes to the ligand structure (e.g., changing aryl groups on the phosphine) can have a large impact on enantioselectivity.[6]
-
-
-
Reaction Conditions:
-
Cause: Temperature, solvent, and additives can significantly influence the enantioselectivity.
-
Solution:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the enantioselective step. A solvent screen is highly recommended.[9]
-
Additives: The use of additives can be highly beneficial. Halide additives (e.g., I⁻ from Bu₄NI) are known to improve enantioselectivity in some Ir-catalyzed systems.[16] Brønsted or Lewis acids can also act as activators and influence the outcome.[13]
-
-
-
Substrate Structure:
-
Cause: The protecting group on the imine nitrogen plays a crucial role. N-aryl imines often behave differently from N-alkyl or N-sulfonyl imines.[12][13]
-
Solution:
-
Modify Protecting Group: If possible, changing the N-substituent can improve enantioselectivity. For example, N-sulfonyl imines are often good substrates due to their electronic properties, which can reduce catalyst deactivation.[13]
-
-
| Parameter | General Trend | Example System | Reference |
| Temperature | Lower temperature often increases ee. | Asymmetric hydrogenation of dialkyl imines. | [6] |
| Solvent | Polar aprotic and alcoholic solvents can enhance ee. | Asymmetric transfer hydrogenation of cyclic imines. | [9] |
| Additives | Halides (e.g., I⁻) or acids can significantly improve ee. | Ir-catalyzed hydrogenation of N-aryl imines. | [16] |
| Ligand | Critical for high ee; requires screening. | Ir-catalyzed hydrogenation of various imines. | [1] |
Issue 3: Poor Reproducibility
Q: My results for yield and enantioselectivity are not reproducible between experiments. What could be the cause?
A: Poor reproducibility often points to sensitivity to trace impurities or slight variations in experimental setup.
-
Atmosphere and Reagent Quality:
-
Cause: Trace amounts of oxygen or water can interfere with the catalyst. The quality of solvents and reagents can also vary between batches.
-
Solution:
-
Strictly Inert Conditions: Use a glovebox or Schlenk line techniques for all manipulations.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents.
-
Reagent Quality: Ensure the purity of the imine, hydrogen gas, and any additives.
-
-
-
Catalyst Preparation and Handling:
-
Cause: In-situ catalyst preparation can be a source of variability. The age and storage of the metal precursor and ligand can also affect activity.
-
Solution:
-
Use Pre-formed Catalysts: If possible, use a well-defined, isolated catalyst complex to ensure a consistent catalyst concentration and oxidation state.
-
Consistent Procedure: Follow a standardized and precise procedure for catalyst preparation and addition to the reaction.
-
-
Caption: Key areas to address for poor reproducibility.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Aryl Imine
This is a representative protocol and may require optimization for specific substrates.
-
Catalyst Preparation (in-situ): In a glovebox, a vial is charged with the metal precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., (R)-SegPhos, 1.1 mol%). Anhydrous, degassed solvent (e.g., toluene, 1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a separate vial or autoclave insert, add the imine substrate (1.0 mmol) and any solid additives (e.g., Bu₄NI, 5 mol%).
-
Reaction Initiation: Transfer the catalyst solution to the vial containing the substrate. Add additional solvent to reach the desired concentration (e.g., 0.2 M).
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas (3-5 cycles). Pressurize the vessel to the desired pressure (e.g., 50 atm H₂) and begin stirring at the desired temperature (e.g., 25 °C).
-
Work-up and Analysis: After the reaction is complete (monitored by TLC, GC, or HPLC), carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography. The yield of the purified amine is determined, and the enantiomeric excess is measured by chiral HPLC or GC.
Data Tables
Table 2: Influence of Solvent on Asymmetric Transfer Hydrogenation (ATH) of a Cyclic Imine
Catalyst: Rh-TsDPEN, Hydrogen Donor: Sodium Formate, Solvent System: Water/Co-solvent (1:1)
| Co-solvent | Time (min) | Conversion (%) | ee (%) |
| Methanol | 20 | 98 | 95 |
| Propanol | 30 | 95 | 92 |
| Butanol | 30 | 93 | 91 |
| DMF | 30 | 95 | 93 |
| DMSO | 30 | 90 | 88 |
| THF | 30 | 25 | 92 |
| Data adapted from reference[9]. |
Table 3: Catalyst Performance in Asymmetric Hydrogenation of Dialkyl Imines
Substrate: N-2,4,6-trimethylbenzenesulfonyl-protected hexane-2-imine, Conditions: nPrOH solvent, 24h.
| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) |
| C4(H₃) | -10 | 35 | >95 | 90 |
| C4(H₃) | 0 | 35 | >95 | 88 |
| C4(H₃) | -30 | 35 | 65 | 90 |
| C4(H₃) | -10 | 20 | 80 | 90 |
| Data adapted from reference[6]. |
References
- 1. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric transfer hydrogenation of imines in water/methanol co-solvent system and mechanistic investigation by DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting low enantiomeric excess in amine synthesis
Welcome to the technical support center for troubleshooting low enantiomeric excess (ee) in asymmetric amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric amination reaction is giving a low enantiomeric excess. What are the most common causes?
A1: Low enantiomeric excess can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
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Analytical Error: The measured ee might not be accurate. It is crucial to first verify your analytical method.
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Reagent and Substrate Purity: Impurities in your starting materials, including the substrate, reagents, or even the chiral auxiliary/ligand, can significantly impact enantioselectivity.
-
Reaction Conditions: Suboptimal conditions such as temperature, solvent, concentration, and reaction time can dramatically affect the stereochemical outcome.
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Catalyst Issues: Problems with the catalyst, including improper activation, degradation, or product inhibition, are a frequent cause of poor enantioselectivity.
Q2: How can I be sure that my ee measurement is accurate?
A2: Inaccurate ee determination is a common pitfall. Before troubleshooting the reaction itself, you must validate your analytical method.
-
Chromatographic Methods (Chiral HPLC/GC): Ensure you have baseline separation of the enantiomers. Poorly resolved peaks will lead to inaccurate integration and, therefore, an incorrect ee value. It's also good practice to run a racemic standard to confirm the elution order and resolution.
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NMR Spectroscopy: When using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, ensure that the diastereomeric signals are well-resolved and that there is no overlap with other peaks in the spectrum. The derivatization reaction must go to completion to avoid kinetic resolution, which would give a false ee reading.
Q3: Can trace amounts of water affect my reaction?
A3: Absolutely. While some reactions benefit from the presence of water, in many asymmetric catalytic systems, particularly those involving organometallic catalysts, water can be detrimental. It can lead to catalyst deactivation or promote side reactions that lower the enantioselectivity. Always use dry solvents and reagents unless the protocol specifically indicates otherwise.
Q4: My catalyst is from a commercial source. Do I still need to worry about its purity?
A4: Yes. Even commercially available catalysts and ligands can contain impurities or may have degraded over time. It is good practice to verify the purity of your catalyst, especially if you are observing unexpected results. The enantiomeric purity of the ligand itself is also critical; even small amounts of the opposite enantiomer can have a disproportionately negative impact on the product's ee.
Troubleshooting Guides
Guide 1: Low ee due to Analytical Issues
If you suspect your ee measurement is incorrect, follow this guide.
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Problem: Inaccurate ee value determined by chiral HPLC or GC.
-
Solution:
-
Prepare and inject a sample of the corresponding racemic amine to confirm that you can separate the two enantiomers and to determine their retention times.
-
Optimize the chromatographic method (e.g., adjust the mobile phase composition, flow rate, or temperature) to achieve baseline resolution (Rs > 1.5).
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Ensure your sample is fully dissolved and filtered before injection to avoid column clogging and peak distortion.
-
-
-
Problem: Inaccurate ee value determined by NMR spectroscopy.
-
Solution:
-
Confirm that the derivatization reaction with the chiral derivatizing agent (CDA) is complete. Incomplete reaction can lead to an erroneous ee value.
-
Ensure the diastereomeric peaks used for integration are well-resolved and free from overlapping signals from impurities or the CDA itself.
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Use a high enough field strength NMR to achieve good signal dispersion.
-
-
Guide 2: Low ee due to Reagent or Substrate Impurities
Impurities can act as catalyst poisons or participate in non-selective background reactions.
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Problem: The ketone or imine substrate contains impurities.
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Solution: Purify the substrate before use. For ketones, this can often be achieved by distillation or recrystallization. A bisulfite extraction can also be effective for removing aldehydes and reactive ketones from mixtures. For imines, which can be unstable, it is often best to use them immediately after preparation and purification (e.g., by flash chromatography or recrystallization).
-
-
Problem: The chiral ligand or catalyst is impure.
-
Solution:
-
Source high-purity ligands and catalysts from reputable suppliers.
-
If synthesizing the ligand in-house, ensure rigorous purification and characterization, including a determination of its enantiomeric purity.
-
Store chiral ligands and catalysts under an inert atmosphere and at the recommended temperature to prevent degradation.
-
-
Guide 3: Low ee due to Reaction Conditions
The stereochemical outcome of an asymmetric reaction is often highly sensitive to the reaction environment.
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Problem: The reaction temperature is not optimal.
-
Solution: In general, lower reaction temperatures lead to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. Perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
-
-
Problem: The solvent is influencing the reaction negatively.
-
Solution: The polarity and coordinating ability of the solvent can have a profound effect on the catalyst and the transition state geometry. A solvent screen is a critical part of optimizing any asymmetric reaction. Non-coordinating solvents often give different results than coordinating ones.
-
-
Problem: The concentration of reactants is too high or too low.
-
Solution: Vary the concentration of the substrate. In some cases, high concentrations can lead to catalyst aggregation or side reactions, while low concentrations may slow the reaction down unnecessarily.
-
Guide 4: Low ee due to Catalyst Deactivation or Inhibition
The catalyst's performance is central to the success of the reaction.
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Problem: The catalyst is being deactivated during the reaction.
-
Solution:
-
Product Inhibition: The amine product, being basic and nucleophilic, can sometimes coordinate to the metal center of the catalyst and inhibit its activity.[1] The use of certain additives can sometimes mitigate this effect. In some cases, using a biphasic system or immobilizing the catalyst can help separate the product from the catalyst as it is formed.
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Poisoning: Ensure all reagents, solvents, and the substrate are free from impurities that could act as catalyst poisons (e.g., sulfur compounds for many transition metal catalysts).
-
Degradation: Some catalysts are sensitive to air or moisture. Ensure the reaction is run under a strictly inert atmosphere.
-
-
-
Problem: The active catalytic species is not being formed correctly.
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Solution: Review the catalyst activation procedure. Some pre-catalysts require an activation step (e.g., reaction with a base or a reducing agent) to form the active species. Ensure this is being done correctly and under the right conditions.
-
Data Presentation
Table 1: Effect of Solvent on Enantiomeric Excess in Asymmetric Amine Synthesis
| Reaction Type | Substrate | Catalyst System | Solvent | ee (%) | Reference |
| Asymmetric Hydrogenation | N-(1-phenylethylidene)aniline | Ru(Cl)₂(diphosphine)(diamine) | Toluene | 95 | [2] |
| Asymmetric Hydrogenation | N-(1-phenylethylidene)aniline | Ru(Cl)₂(diphosphine)(diamine) | Methanol | 88 | [2] |
| Asymmetric Hydroamination | Styrene | Au(I)/phosphine | Methanol | 58 (R) | Adapted from |
| Asymmetric Hydroamination | Styrene | Au(I)/phosphine | Toluene | 68 (S) | Adapted from |
| Biocatalytic Reductive Amination | Acetophenone | Amine Dehydrogenase | Aqueous Buffer (pH 8.5) | >99 (R) |
Table 2: Effect of Temperature on Enantiomeric Excess in Asymmetric Amine Synthesis
| Reaction Type | Substrate | Catalyst System | Temperature (°C) | ee (%) | Reference |
| Asymmetric Hydrogenation | N-alkyl imine | Ir-MaxPHOX | 0 | 94 | |
| Asymmetric Hydrogenation | N-alkyl imine | Ir-MaxPHOX | -10 | >95 | [1] |
| Direct Asymmetric Reductive Amination | Aryl methyl ketone | dtbm-Segphos-Ru | 100 | >93 | |
| Direct Asymmetric Reductive Amination | Aryl methyl ketone | dtbm-Segphos-Ru | 110 | ~93 | |
| Biocatalytic Reductive Amination | Acetophenone | Amine Dehydrogenase | 30 | >99 | |
| Biocatalytic Reductive Amination | Acetophenone | Amine Dehydrogenase | 40 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Ketone Substrate via Bisulfite Extraction
This protocol is suitable for removing aldehyde impurities or for purifying sterically unhindered cyclic or methyl ketones.
-
Dissolution: Dissolve the crude ketone mixture (1.0 eq) in a minimal amount of a water-miscible organic solvent like methanol or dimethylformamide (DMF). For aliphatic ketones, DMF is often preferred.
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 1.5-2.0 eq) to the solution. Stir the mixture vigorously for 30-60 minutes at room temperature. The formation of a white precipitate (the bisulfite adduct) may be observed.
-
Extraction: Add an immiscible organic solvent, such as diethyl ether or ethyl acetate, to the mixture, followed by an equal volume of water. Shake the mixture in a separatory funnel.
-
Separation: Allow the layers to separate. The charged bisulfite adduct of the ketone will be in the aqueous layer, while non-carbonyl impurities will remain in the organic layer. Drain the aqueous layer.
-
Washing: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified non-ketonic components.
-
Regeneration of Ketone (Optional): To recover the purified ketone, basify the aqueous layer containing the bisulfite adduct to a pH > 10 using a saturated NaHCO₃ or NaOH solution. This will reverse the reaction and regenerate the ketone.
-
Final Extraction: Extract the regenerated ketone from the aqueous layer using an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the purified ketone.
Protocol 2: Asymmetric Transfer Hydrogenation of an Imine
This protocol is a representative example for the synthesis of a chiral amine using a well-defined chiral rhodium catalyst.
Materials:
-
Imine substrate (e.g., 2-methyl-6,7-dimethoxy-3,4-dihydroisoquinolinium iodide)
-
Chiral catalyst: (S,S)-Cp*RhClTsDPEN
-
Hydrogen source: 5:2 azeotropic mixture of formic acid and triethylamine (HCO₂H-Et₃N)
-
Solvent: Acetonitrile (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the imine substrate (1.0 mmol) and the chiral rhodium catalyst (0.005 mmol, 0.5 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.
-
Hydrogen Source Addition: Add the formic acid-triethylamine azeotrope (1.0 mL) to the reaction mixture with stirring.
-
Reaction: Stir the reaction mixture at room temperature for the required time (monitor by TLC or LC-MS, typically a few hours).
-
Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess of the purified amine product by chiral HPLC or NMR analysis.
Visualizations
Caption: A troubleshooting decision tree for low enantiomeric excess.
Caption: Energy pathways leading to different enantiomers.
Caption: General workflow for ee determination.
References
Technical Support Center: Synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and efficient method is the asymmetric reductive amination of methyl 4-acetylbenzoate. This can be achieved through two main routes: biocatalytic and chemical synthesis.[1]
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Biocatalytic Reductive Amination: This approach utilizes enzymes, such as (R)-selective amine dehydrogenases (AmDH) or transaminases (TA), to achieve high enantioselectivity.[1]
-
Chemical Synthesis: This involves the reaction of methyl 4-acetylbenzoate with an ammonia source to form an imine, which is then asymmetrically reduced to the desired (R)-amine using a chiral catalyst or reducing agent.[1]
Q2: What is the main side product I should be concerned about?
A2: The primary side product of concern is the undesired (S)-enantiomer of Methyl 4-(1-aminoethyl)benzoate. The goal of asymmetric synthesis is to produce a high enantiomeric excess (ee) of the desired (R)-enantiomer. The formation of the (S)-enantiomer will lower the ee and may require purification steps to remove.
Q3: Besides the (S)-enantiomer, what other side reactions can occur during chemical synthesis?
A3: During chemical reductive amination, several side reactions can occur:
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Reduction of the starting ketone: The reducing agent can directly reduce the methyl 4-acetylbenzoate to the corresponding alcohol, methyl 4-(1-hydroxyethyl)benzoate.
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Formation of secondary and tertiary amines: The newly formed primary amine can react further with the starting ketone and imine intermediates, leading to the formation of secondary and tertiary amine byproducts.
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Racemization: The chiral center of the desired product could racemize under harsh reaction conditions, such as high temperatures or strong acidic or basic conditions.
Q4: How can I monitor the progress of the reaction and the formation of side products?
A4: The reaction progress and the formation of the product and byproducts can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): For a quick check of the consumption of starting material and the appearance of new spots corresponding to the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of the product by separating the (R) and (S) enantiomers.[1] Achiral HPLC can be used to quantify the starting material, product, and major side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Q5: What are the key parameters to control for a successful synthesis?
A5: Several parameters are crucial for a successful and selective synthesis:
-
Catalyst/Enzyme Choice: The selection of the appropriate chiral catalyst or enzyme is critical for achieving high enantioselectivity.
-
Reducing Agent: In chemical synthesis, the choice of reducing agent and its stoichiometry can influence the chemoselectivity (amine vs. alcohol formation).
-
pH: For reductive amination, maintaining the optimal pH is crucial for the formation of the imine intermediate.
-
Temperature: Running the reaction at the optimal temperature can improve selectivity and minimize side reactions.
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability and activity of the catalyst or enzyme.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | • Incomplete reaction. • Degradation of starting material or product. • Suboptimal reaction conditions (temperature, pH, solvent). • Inactive catalyst or enzyme. | • Monitor the reaction by TLC or HPLC to ensure completion. • Check the stability of your compounds under the reaction conditions. • Optimize reaction parameters based on literature or screening experiments. • Use a fresh or properly stored catalyst/enzyme. |
| Low Enantiomeric Excess (ee) | • Inappropriate chiral catalyst or enzyme. • Racemization of the product. • Suboptimal reaction conditions. | • Screen different chiral catalysts or enzymes. • Avoid harsh conditions (high temperature, strong acids/bases). • Optimize reaction parameters such as temperature and solvent. |
| Formation of Alcohol Byproduct | • Reducing agent is too reactive and reduces the ketone starting material. • Imine formation is slow. | • Use a milder reducing agent (e.g., sodium triacetoxyborohydride). • Optimize the pH to favor imine formation. • In some cases, pre-forming the imine before adding the reducing agent can help. |
| Formation of Secondary/Tertiary Amines | • The product amine is reacting with the starting ketone. | • Use a large excess of the ammonia source. • Control the stoichiometry of the reactants carefully. |
| Difficulty in Product Purification | • Similar polarities of the product and side products. | • Optimize chromatographic conditions (e.g., different solvent systems for column chromatography). • Consider derivatization of the amine to alter its polarity for easier separation. • Recrystallization may be an effective purification method. |
Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Method | Catalyst/Enzyme | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Biocatalytic Reductive Amination | (R)-selective Amine Dehydrogenase (AmDH) | High | >99% | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a concern. |
| Biocatalytic Transamination | (R)-selective Transaminase (TA) | High | >99% | High selectivity, mild reaction conditions, uses readily available amine donors.[1] | Equilibrium considerations may require strategies to drive the reaction to completion. |
| Chemical Asymmetric Reductive Amination | Chiral Metal Catalyst (e.g., Rh, Ir) | Good to High | 90-99% | Broad substrate scope, well-established methods. | Cost of precious metal catalysts, potential for metal contamination in the product. |
| Chemical Asymmetric Reduction with Chiral Auxiliary | N/A | Good | >95% | Reliable method for controlling stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. |
Note: The typical yields and ee values are based on literature for similar asymmetric reductive amination reactions and may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis using a Transaminase
This protocol is a general guideline and should be optimized for the specific transaminase used.
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5).
-
Add methyl 4-acetylbenzoate to the buffer.
-
Add the amine donor (e.g., isopropylamine) in excess.
-
Add pyridoxal 5'-phosphate (PLP) cofactor.
-
Initiate the reaction by adding the (R)-selective transaminase enzyme.
-
-
Reaction Conditions:
-
Maintain the temperature at the optimal range for the enzyme (e.g., 30-40 °C).
-
Stir the reaction mixture gently.
-
Monitor the reaction progress by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Chemical Asymmetric Reductive Amination
This protocol is a general guideline and should be performed in a well-ventilated fume hood.
-
Imine Formation:
-
Dissolve methyl 4-acetylbenzoate in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a dehydrating agent (e.g., molecular sieves).
-
Stir the mixture at room temperature for several hours to form the imine.
-
-
Asymmetric Reduction:
-
In a separate flask, prepare a solution of the chiral catalyst (e.g., a chiral ruthenium or iridium complex) in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the solution of the pre-formed imine to the catalyst solution.
-
Introduce the reducing agent (e.g., hydrogen gas for catalytic hydrogenation, or a hydride source like sodium borohydride in the presence of a chiral ligand).
-
-
Reaction Conditions:
-
Maintain the reaction at the optimal temperature and pressure (for hydrogenation).
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction carefully (e.g., by adding water or a dilute acid).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimizing Catalyst Loading for Asymmetric Imine Reduction
Welcome to the technical support center for asymmetric imine reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the optimization of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for catalyst loading in asymmetric imine reduction?
A1: Catalyst loading is highly dependent on the specific catalyst system (e.g., Iridium, Rhodium, Ruthenium, organocatalyst, or enzyme), the substrate, and the reaction conditions. For transition metal catalysts, loadings can range from as low as 0.01 mol% to 5 mol%.[1][2] Organocatalysts are often used in higher loadings, typically from 1 to 20 mol%.[3] Biocatalysts (enzymes) are usually defined by weight percent (w/w) or units of activity.[4] It is always recommended to start with the loading suggested in the literature for a similar substrate and catalyst system and then optimize from there.
Q2: How does catalyst loading affect the reaction rate and enantioselectivity?
A2: Generally, increasing the catalyst loading will increase the reaction rate. However, the effect on enantioselectivity can be more complex. In some cases, higher catalyst loading can lead to a decrease in enantioselectivity due to the formation of less selective catalytic species or catalyst aggregation.[5] Conversely, a catalyst loading that is too low may not be sufficient to outcompete the non-catalyzed background reaction, which can also lead to lower enantioselectivity.[6] It is crucial to find the optimal balance for your specific reaction.
Q3: Can I reduce the catalyst loading for a large-scale reaction?
A3: Yes, reducing catalyst loading is a primary goal for large-scale synthesis to improve process economics and reduce metal contamination in the final product. Often, catalyst loading can be decreased on a larger scale by optimizing other reaction parameters such as hydrogen pressure, temperature, and reaction time.[7][8] For instance, increasing hydrogen pressure can sometimes allow for a lower catalyst loading while maintaining high conversion and enantioselectivity.[7]
Q4: What are the first parameters I should investigate when optimizing catalyst loading?
A4: A good starting point is to screen a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, and 2.0 mol%) under your initial reaction conditions to get a baseline understanding of its impact on conversion and enantioselectivity. Once a promising range is identified, you can then fine-tune other parameters like temperature, pressure, and solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the asymmetric imine reduction process.
Issue 1: Low or No Conversion
Possible Causes:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.
-
Catalyst Deactivation: The catalyst may have lost its activity due to impurities, improper handling, or harsh reaction conditions.[8][9][10]
-
Poor Substrate Quality: The imine substrate may be impure or unstable, leading to side reactions or inhibition of the catalyst.
-
Suboptimal Reaction Conditions: Temperature, pressure, or solvent may not be suitable for the chosen catalyst system.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low or no conversion.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., in 0.5 mol% steps) to see if conversion improves.
-
Verify Catalyst Activity: Test the catalyst on a known, reliable substrate to confirm its activity. Ensure proper handling and storage to prevent deactivation.
-
Purify Imine Substrate: Re-purify the imine substrate to remove any potential inhibitors. Confirm its structure and purity using analytical techniques like NMR and mass spectrometry.
-
Optimize Reaction Conditions: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for your specific substrate and catalyst.
Issue 2: Low Enantioselectivity
Possible Causes:
-
Incorrect Catalyst or Ligand: The chosen chiral ligand may not be optimal for the substrate.
-
Suboptimal Catalyst Loading: The catalyst loading may be too high or too low, affecting the formation of the desired chiral catalytic species.
-
Background Reaction: A non-catalyzed reduction may be occurring, leading to the formation of a racemic product.[6]
-
Temperature Effects: Higher temperatures can sometimes decrease enantioselectivity.[3]
-
Solvent Effects: The solvent can significantly influence the chiral induction.[7]
Troubleshooting Steps:
Caption: Troubleshooting workflow for low enantioselectivity.
-
Screen Ligands: If using a metal catalyst, screen a variety of chiral ligands to find the best match for your substrate.
-
Optimize Catalyst Loading: Perform a systematic study of catalyst loading to find the optimal concentration for high enantioselectivity.
-
Lower Reaction Temperature: Reactions at lower temperatures often favor higher enantioselectivity, although this may require longer reaction times.[7]
-
Screen Solvents: Evaluate a range of solvents with different polarities and coordinating abilities.
Issue 3: Catalyst Deactivation
Possible Causes:
-
Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, water, or oxygen) can poison the catalyst.[6][8][11]
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Sintering: High temperatures can cause metal particles to agglomerate, reducing the active surface area.[10][11]
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.[6][11]
-
Leaching: For heterogeneous catalysts, the active metal may leach into the solution.
Troubleshooting Steps:
-
Ensure High Purity of Reagents: Use freshly purified substrates and high-purity, degassed solvents. Use a high-purity hydrogen source.
-
Control Reaction Temperature: Avoid excessively high temperatures that can lead to catalyst sintering.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.
-
Use of Additives: In some cases, additives can stabilize the catalyst or scavenge poisons.
-
Heterogeneous Catalyst Support: For heterogeneous catalysts, the choice of support can influence stability and prevent leaching.
Data Presentation
The following tables provide examples of how catalyst loading can affect the outcome of an asymmetric imine reduction.
Table 1: Effect of Catalyst Loading on an Iridium-Catalyzed Asymmetric Hydrogenation
| Entry | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 0.1 | 85 | 92 |
| 2 | 0.5 | >99 | 95 |
| 3 | 1.0 | >99 | 96 |
| 4 | 2.0 | >99 | 94 |
Reaction conditions: Imine (0.5 mmol), [Ir(COD)Cl]2/Ligand, 50 bar H2, Toluene, 25°C, 16 h.
Table 2: Optimization of Enzyme Loading for an Imine Reductase (IRED)-Catalyzed Reduction [12][13]
| Entry | Enzyme Loading (mg) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 2.8 | <5 | - |
| 2 | 5.6 | 15 | >99 |
| 3 | 12.0 | 62 | >99 |
| 4 | 24.0 | 65 | >99 |
Reaction conditions: Imine (100 mM), IRED, Glucose/GDH for cofactor regeneration, Phosphate buffer/Glycerol, 30°C, 16 h.[12][13]
Experimental Protocols
General Protocol for Screening Catalyst Loading in Asymmetric Imine Hydrogenation
This protocol provides a general workflow for optimizing catalyst loading for a generic iridium-catalyzed asymmetric imine hydrogenation.
Caption: General experimental workflow for catalyst loading screening.
Materials and Equipment:
-
Chiral catalyst precursor (e.g., [Ir(COD)Cl]2) and chiral ligand
-
Imine substrate
-
Anhydrous, degassed solvent (e.g., Toluene, THF, Methanol)
-
High-pressure reactor or autoclave equipped with a magnetic stir bar
-
Source of high-purity hydrogen gas
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware and syringes
Procedure:
-
Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, add the catalyst precursor and the chiral ligand to a vial. Add a small amount of degassed solvent and stir for the recommended time to allow for the formation of the active catalyst.
-
Reaction Setup:
-
To a series of reaction vials, add the desired amount of the pre-formed catalyst or the catalyst precursor and ligand directly.
-
Add the anhydrous, degassed solvent to each vial.
-
Add the imine substrate to each vial.
-
Seal the vials and place them in the high-pressure reactor.
-
-
Hydrogenation:
-
Purge the reactor with an inert gas several times, followed by purging with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Begin stirring and heat the reactor to the desired temperature.
-
-
Reaction Monitoring and Work-up:
-
After the specified reaction time, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Take an aliquot of the reaction mixture for analysis.
-
The work-up procedure will depend on the specific reaction but may involve filtration to remove the catalyst and evaporation of the solvent.
-
-
Analysis:
-
Determine the conversion of the starting material by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Determine the enantiomeric excess of the product by chiral GC or chiral HPLC.
-
By following these guidelines and protocols, researchers can effectively troubleshoot common issues and systematically optimize catalyst loading for successful asymmetric imine reductions.
References
- 1. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]
- 2. Amine synthesis by imine reduction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection | Annual Reviews [annualreviews.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. mdpi.com [mdpi.com]
- 12. flore.unifi.it [flore.unifi.it]
- 13. iris.unito.it [iris.unito.it]
Technical Support Center: Removal of Chiral Auxiliaries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of chiral auxiliaries from their reaction products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage.
1. What should I do if my chiral auxiliary fails to cleave completely?
Incomplete cleavage of a chiral auxiliary can be a frustrating obstacle. The following steps and considerations can help you troubleshoot this issue:
-
Verify Reagent Quality and Stoichiometry: Ensure that all reagents are fresh and of appropriate purity. For cleavage reactions like the use of LiOH/H₂O₂ for Evans auxiliaries, the concentration and equivalents of the reagents are critical.[1][2][3] An excess of the cleaving reagent is often necessary to drive the reaction to completion.[2]
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions may require elevated temperatures to proceed at a reasonable rate. Conversely, for sensitive substrates, lower temperatures may be necessary to prevent side reactions.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[4] For instance, in the cleavage of Oppolzer's sultam, the use of a co-solvent like methanol was found to improve reaction homogeneity and rates in a continuous flow system.[5]
-
-
Consider Steric Hindrance: If the substrate is sterically hindered around the auxiliary, cleavage may be more difficult. In such cases, a different cleavage method or a more reactive reagent might be necessary. For example, for sterically crowded N-acyl oxazolidones, a method using benzyl mercaptan has been developed.[6]
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions doesn't lead to complete cleavage, consider switching to an entirely different method. For example, if a basic hydrolysis is failing, an acidic or reductive cleavage might be more effective.
Troubleshooting Workflow for Incomplete Cleavage
Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.
2. How can I prevent epimerization of my product during auxiliary removal?
Epimerization, the change in configuration at a stereocenter, is a significant risk during the removal of a chiral auxiliary, potentially compromising the stereochemical integrity of your final product.[7][8]
-
Use Mild Reaction Conditions: Vigorous conditions, such as strong acids or bases at high temperatures, can promote epimerization.[9] Whenever possible, opt for milder cleavage methods. For example, the use of LiOH/H₂O₂ for Evans auxiliary cleavage is performed at low temperatures to maintain the stereochemical integrity of the product.[10][11]
-
Control the Base/Acid Strength and Stoichiometry: The choice and amount of acid or base can be critical. For instance, in peptide synthesis, the type of base used can influence the rate of epimerization.
-
Consider the Substrate's Structure: The susceptibility of a product to epimerization is often dependent on its structure. The presence of an abstractable proton alpha to a carbonyl group, for example, increases the risk of epimerization under basic conditions.
-
Utilize Additives to Suppress Epimerization: In some cases, additives can be used to minimize epimerization. For example, in peptide synthesis, cupric (II) salts have been shown to suppress epimerization during coupling reactions.[12]
-
Choose the Cleavage Method Carefully: Some cleavage methods are inherently less prone to causing epimerization. Reductive cleavage methods, for instance, are often milder than harsh acidic or basic hydrolysis.
Factors Influencing Epimerization
Caption: Key factors that can contribute to the epimerization of a product during chiral auxiliary removal.
3. What are the best practices for purifying my product after auxiliary cleavage?
Purification after auxiliary removal is crucial to isolate the desired enantiomerically pure product.
-
Separation of Diastereomers Before Cleavage: One of the significant advantages of using chiral auxiliaries is that the products of the asymmetric reaction are diastereomers, which can often be separated by standard techniques like column chromatography or crystallization before the auxiliary is removed.[13] This can be a more straightforward approach to obtaining an enantiomerically pure final product.
-
Extraction: A common first step in purification is a liquid-liquid extraction to remove the cleaved auxiliary and other water-soluble byproducts. The choice of extraction solvent should be based on the solubility of the product.
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying the final product. The choice of eluent system will depend on the polarity of the product and any remaining impurities.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and can sometimes lead to an enhancement of the enantiomeric purity.
-
Recovery and Recycling of the Auxiliary: Many chiral auxiliaries are valuable and can be recovered and reused.[13] For example, Oppolzer's sultam can be recovered and recycled in a continuous flow process.[5][14] The purification strategy should, therefore, also consider the efficient recovery of the auxiliary.
Frequently Asked Questions (FAQs)
1. What are the most common methods for removing chiral auxiliaries?
The choice of cleavage method depends on the type of chiral auxiliary and the nature of the substrate. The most common methods fall into four categories:
-
Basic Hydrolysis: This is a widely used method, especially for amide-based auxiliaries like Evans' oxazolidinones.[1] A common reagent system is lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂).[10][11]
-
Acidic Hydrolysis: Strong acids can be used to cleave certain auxiliaries, but care must be taken to avoid epimerization of the product.[9]
-
Reductive Cleavage: This method is often milder and involves the use of reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to convert the product to an alcohol.[15]
-
Oxidative Cleavage: Oxidizing agents can also be employed for auxiliary removal. For example, sodium chlorite (NaClO₂) can be used to generate the carboxylic acid.[15]
2. How do I choose the right cleavage method for my specific chiral auxiliary?
The optimal cleavage method is highly dependent on the structure of the chiral auxiliary. Below is a summary of common methods for some widely used auxiliaries.
| Chiral Auxiliary | Common Cleavage Methods | Product Functional Group |
| Evans' Oxazolidinones | LiOH / H₂O₂[1][10] | Carboxylic Acid |
| LiAlH₄, LiBH₄[15] | Alcohol | |
| NaBH₄ | Alcohol | |
| LiOBn | Benzyl Ester | |
| Oppolzer's Sultams | Basic Hydrolysis (e.g., LiOH)[5] | Carboxylic Acid |
| Ti(OiPr)₄ / PhCH₂OH then hydrolysis[16] | Carboxylic Acid | |
| LiAlH₄ | Alcohol | |
| Meyers' Chiral Oxazolines | Acidic Hydrolysis (e.g., HCl)[17] | Carboxylic Acid |
| Hydride Reduction | Alcohol |
3. What are the potential side reactions during the removal of Evans' oxazolidinones with LiOH/H₂O₂?
While the LiOH/H₂O₂ method is very common for cleaving Evans' oxazolidinones, there are potential side reactions to be aware of:
-
Formation of Hydroxyamide: Hydrolysis can sometimes occur at the carbamate carbonyl of the oxazolidinone ring instead of the desired amide carbonyl, leading to the formation of an undesired hydroxyamide byproduct.[1]
-
Oxygen Evolution: The reaction between the initially formed peracid and excess hydrogen peroxide can lead to the release of a stoichiometric amount of oxygen gas.[2][3] This can be a safety concern, especially on a larger scale, as it can create a flammable atmosphere in the presence of organic solvents.[2][3]
Careful control of the reaction conditions, including the stoichiometry of the reagents, can help to minimize these side reactions.[1][2]
Experimental Protocols
Protocol 1: Cleavage of an N-Acyl Evans' Oxazolidinone using LiOH/H₂O₂
This protocol is a general procedure for the hydrolytic cleavage of an N-acyl Evans' oxazolidinone to yield the corresponding carboxylic acid.[10][11]
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.
-
Isolation of Product: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by column chromatography or crystallization.
General Workflow for Chiral Auxiliary Removal
Caption: A generalized experimental workflow for the removal of a chiral auxiliary and purification of the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. db.cngb.org [db.cngb.org]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Common impurities in commercial (R)-Methyl 4-(1-aminoethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (R)-Methyl 4-(1-aminoethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most common impurities in commercial this compound typically arise from the synthetic route and potential degradation. The primary method of synthesis is the reductive amination of methyl 4-acetylbenzoate. Therefore, the common impurities include:
-
Starting Material: Unreacted methyl 4-acetylbenzoate.
-
Enantiomeric Impurity: The undesired (S)-enantiomer, (S)-Methyl 4-(1-aminoethyl)benzoate, due to incomplete stereoselectivity of the synthesis.
-
Process-Related Impurities: Byproducts from the reduction step or other reagents used in the synthesis.
-
Degradation Products: Primarily from the hydrolysis of the methyl ester to form (R)-4-(1-aminoethyl)benzoic acid, especially if the material is exposed to moisture or non-neutral pH conditions.
Q2: What are the typical purity and enantiomeric excess levels for commercial this compound?
Commercial grades of this compound are generally available in high purity. While specifications can vary between suppliers, typical values are:
| Parameter | Typical Specification |
| Assay (Purity) | >95% |
| Enantiomeric Excess (ee) | >99% |
Q3: How can I assess the purity and enantiomeric excess of my this compound sample?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining both the chemical purity and the enantiomeric excess of this compound. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment.
Q4: My experimental results are inconsistent. Could impurities in this compound be the cause?
Yes, impurities can significantly impact experimental outcomes.
-
The presence of the (S)-enantiomer can affect the stereoselectivity of subsequent reactions or the pharmacological activity of the final compound.
-
Unreacted methyl 4-acetylbenzoate can lead to side reactions or interfere with the desired reaction pathway.
-
Degradation products , such as the corresponding carboxylic acid, may have different solubility profiles or reactivity, leading to inconsistencies.
It is crucial to verify the purity and enantiomeric excess of the starting material before use.
Q5: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Inert atmosphere packaging is also recommended to prevent oxidation and hydrolysis.
Troubleshooting Guide
Issue: Unexpected peaks observed in the HPLC analysis of my reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Impurity in the starting material. | 1. Analyze a sample of the commercial this compound using the chiral HPLC method provided below. 2. Compare the chromatogram to the expected profile to identify any pre-existing impurities. |
| Degradation of the starting material. | 1. Ensure the material has been stored correctly. 2. Consider the possibility of degradation during your experimental setup (e.g., exposure to high temperatures, incompatible solvents, or pH). |
| Side reaction during the experiment. | 1. Review your reaction conditions and potential side pathways. 2. Use techniques like LC-MS to identify the mass of the unexpected peaks and infer their structures. |
Issue: Low enantiomeric excess (ee) observed in the product of a stereoselective reaction.
| Possible Cause | Troubleshooting Steps |
| Low enantiomeric excess of the starting material. | 1. Determine the enantiomeric excess of your batch of this compound using the chiral HPLC method. 2. If the ee is below the required specification, consider purification or sourcing a higher-grade material. |
| Racemization during the reaction. | 1. Investigate if your reaction conditions (e.g., high temperature, strong acid or base) could be causing racemization of your starting material or product. |
Experimental Protocols
Chiral HPLC Method for Purity and Enantiomeric Excess Determination
This method is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® series) are often effective for separating enantiomers of chiral amines.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A small amount of an amine modifier, such as diethylamine (DEA), is often added to improve peak shape for basic analytes. A starting point for method development could be a mobile phase of Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Column Temperature: 25 °C
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Origin of common impurities from synthesis.
Enhancing diastereoselectivity in reactions with chiral auxiliaries
A Technical Support Center for Enhancing Diastereoselectivity with Chiral Auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving chiral auxiliaries to enhance diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is a chiral auxiliary and how does it induce diastereoselectivity?
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1][][3] This creates a chiral molecule, and the auxiliary then directs the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over others.[1][4] After the reaction, the auxiliary can be removed and often recovered for reuse.[1]
Q2: I am observing low diastereoselectivity. What are the common causes?
Low diastereoselectivity can stem from several factors:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can all play a crucial role. Some reactions require cryogenic temperatures to achieve high selectivity.
-
Incorrect Choice of Auxiliary: The chosen auxiliary may not be suitable for the specific substrate or reaction type. The steric and electronic properties of both the auxiliary and the substrate must be compatible.
-
Purity of Reagents: Impurities in the starting materials, reagents, or solvents can interfere with the reaction and lower the diastereoselectivity.
-
Enolate Geometry: For enolate-based reactions, the geometry (E/Z) of the enolate is critical for stereocontrol. The conditions for enolate formation (base, solvent, additives) must be carefully optimized.[4]
Q3: How do I choose the appropriate chiral auxiliary for my reaction?
The selection of a chiral auxiliary depends on several factors:
-
Reaction Type: Different auxiliaries are known to be effective for specific transformations, such as aldol reactions, alkylations, or Diels-Alder reactions.[][4] For example, Evans oxazolidinones are widely used for stereoselective aldol reactions.[1][]
-
Substrate: The functional group used to attach the auxiliary (e.g., carboxylic acid, amine) will limit the choice of compatible auxiliaries.
-
Desired Diastereomer: Different enantiomers of an auxiliary can produce opposite diastereomers of the product.
-
Cleavage Conditions: The conditions required to remove the auxiliary should not affect the newly created stereocenter or other functional groups in the molecule.
Q4: Can I recycle the chiral auxiliary?
Yes, one of the key advantages of using chiral auxiliaries is that they can often be recovered and reused without loss of optical purity, making the process more cost-effective.[1] The ease of recovery depends on the specific auxiliary and the cleavage method.
Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio (d.r.) in an Evans Aldol Reaction
You are performing an Evans aldol reaction and obtaining a nearly 1:1 mixture of diastereomers. Follow these steps to troubleshoot the issue:
-
Verify Enolate Formation Conditions:
-
Are you using the correct Lewis acid and base? For a syn-aldol product, "soft enolization" with a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine is typically used to favor the (Z)-enolate.[1]
-
Is the temperature low enough? Enolate formation is often performed at -78 °C to ensure kinetic control.
-
-
Check the Purity of Your Reagents:
-
Is the aldehyde fresh? Old or impure aldehydes can lead to side reactions and poor selectivity.
-
Are your solvents anhydrous? Water can quench the enolate and interfere with the reaction.
-
-
Analyze the Reaction Temperature:
-
Was the aldol addition performed at a low temperature? The reaction should be maintained at a low temperature (e.g., -78 °C to -20 °C) to maximize diastereoselectivity.
-
-
Consider the Auxiliary:
-
Is the oxazolidinone auxiliary of high enantiomeric purity? Using a racemic or partially resolved auxiliary will result in a mixture of products.
-
Issue 2: Difficulty in Removing the Chiral Auxiliary
You have successfully performed a diastereoselective reaction, but you are struggling to cleave the auxiliary without racemization or decomposition of your product.
-
Evaluate Your Cleavage Method:
-
Are the conditions too harsh? Strong acidic or basic conditions can lead to epimerization at the newly formed stereocenter.
-
Have you explored milder alternatives? For example, instead of harsh saponification, consider transesterification with a Lewis acid and an alcohol, or reduction with lithium borohydride.
-
-
Protecting Groups:
-
Is another functional group in your molecule interfering with the cleavage? It may be necessary to protect other sensitive functional groups before removing the auxiliary.
-
-
Choice of Auxiliary:
-
Some auxiliaries are designed for easier cleavage under specific conditions. For future experiments, consider an auxiliary that is more compatible with your product's functional groups. Pseudoephedrine amides, for instance, can be cleaved under relatively mild conditions.[1]
-
Quantitative Data Summary
The following tables summarize the diastereoselectivity achieved in common reactions using different chiral auxiliaries.
Table 1: Diastereoselective Alkylation of Amides using Pseudoephedrine
| Electrophile (E-X) | Diastereomeric Excess (d.e.) |
| Iodomethane | >98% |
| Benzyl bromide | >98% |
| Allyl iodide | >98% |
Data derived from literature precedents on the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary.[5]
Table 2: Diastereoselective Conjugate Addition to α,β-Unsaturated Esters
| Chiral Base | Michael Acceptor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| (R)-1TA | Methyl cinnamate | >20:1 | 93% |
| (R)-1TA | Methyl 3-(2-methoxyphenyl)acrylate | >20:1 | 97% |
| (R)-1TA | Methyl 3-(N-Boc-3-indolyl)acrylate | >20:1 | 97% |
| (R)-1TA | Methyl 3-(2-thiazolyl)acrylate | >20:1 | 69% |
Results from the direct enantioselective Michael addition of carboxylic acids using chiral lithium amides as traceless auxiliaries.[6]
Experimental Protocols
Protocol 1: General Procedure for an Evans Asymmetric Aldol Reaction
This protocol describes a typical workflow for a syn-selective aldol reaction using an Evans oxazolidinone auxiliary.
-
Acylation of the Auxiliary: The chiral oxazolidinone is acylated with an acid chloride or anhydride to form the corresponding N-acyl imide. This is typically done in the presence of a base like triethylamine.
-
Enolate Formation: The N-acyl imide is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid (e.g., dibutylboron triflate) is added, followed by a hindered base (e.g., diisopropylethylamine) to form the (Z)-enolate.
-
Aldol Addition: The aldehyde, pre-cooled to -78 °C, is added to the enolate solution. The reaction is stirred at this temperature for a specified time, then warmed to a higher temperature (e.g., 0 °C or room temperature).
-
Workup: The reaction is quenched, typically with a buffer solution, and the product is extracted.
-
Auxiliary Cleavage: The resulting aldol adduct is treated with a reagent to remove the auxiliary. For example, reaction with lithium borohydride and methanol can yield the corresponding chiral alcohol.
-
Purification: The desired product is purified by column chromatography or crystallization. The chiral auxiliary can often be recovered from the reaction mixture.
Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision tree for troubleshooting poor diastereoselectivity.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Alternative Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides an objective comparison of the performance of several key classes of chiral auxiliaries, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the product, all while allowing for high recovery of the auxiliary itself. This guide focuses on a comparative analysis of some of the most widely used and effective chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine and its derivatives, camphorsultams, and sulfur-based auxiliaries.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below is a summary of their performance in key asymmetric transformations based on reported experimental data.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary significantly impacts the diastereoselectivity of this transformation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-4-benzyl-2-oxazolidinone | N-propionyl imide | Allyl iodide | 98:2 | >90 | [1] |
| (S,S)-Pseudoephedrine | N-propionyl amide | Benzyl bromide | >99:1 | 95 | [2] |
| (1R,2R)-Pseudoephenamine | N-propionyl amide | Benzyl bromide | >99:1 | 96 | [3] |
| (1S)-(-)-2,10-Camphorsultam | N-propionyl imide | Methyl iodide | >95:5 | 85-95 | [4] |
Key Insights: Evans' oxazolidinones consistently provide high levels of diastereoselectivity in the alkylation of their N-acyl imides.[1] Pseudoephedrine amides are also highly effective and have the advantage of being derived from an inexpensive starting material.[2] Notably, pseudoephenamine has emerged as a superior alternative to pseudoephedrine in some cases, offering enhanced crystallinity of products and higher diastereoselectivities in the formation of quaternary carbon centers.[3] Camphorsultam-derived N-acyl imides also afford excellent stereocontrol.[4]
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl imide (Boron enolate) | Isobutyraldehyde | >99:1 (syn) | 80-95 | [5] |
| Sulfur-based Thiazolidinethione | N-acetyl imide (Titanium enolate) | Benzaldehyde | >98:2 (syn) | 85 | [6] |
Key Insights: Evans' oxazolidinones are renowned for their exceptional performance in boron-mediated aldol reactions, reliably producing the syn-aldol product with very high diastereoselectivity through a Zimmerman-Traxler transition state.[5] Sulfur-based auxiliaries, such as thiazolidinethiones, have been shown to be highly effective as well, particularly for acetate enolates, and can offer complementary selectivity.[6]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.
| Chiral Auxiliary | Dienophile | Diene | endo:exo ratio | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (-)-8-phenylmenthol | Acrylate ester | 5-benzyloxymethylcyclopentadiene | - | High | - | [4] |
| (1S)-(-)-2,10-Camphorsultam | N-acryloyl imide | Cyclopentadiene | >95:5 (endo) | >98% | 80-90 | [7][8] |
| Evans' Oxazolidinone | N-acryloyl imide | Cyclopentadiene | >99:1 (endo) | 95-99% | 85-95 | [9] |
Key Insights: Both camphorsultam and Evans' oxazolidinone auxiliaries are highly effective in promoting stereoselective Diels-Alder reactions, leading predominantly to the endo adduct with high diastereomeric excess.[7][8][9] The rigid conformational control imposed by these auxiliaries effectively shields one face of the dienophile.
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a well-defined transition state that minimizes steric interactions and electronic repulsion.
Evans' Oxazolidinone in Aldol Reactions
The high syn-selectivity observed in the Evans aldol reaction is rationalized by the Zimmerman-Traxler model. The boron enolate forms a rigid six-membered chair-like transition state where the substituent on the auxiliary directs the approach of the aldehyde from the less hindered face.
Figure 1: Simplified Zimmerman-Traxler model for the Evans syn-aldol reaction.
The bulky substituent on the oxazolidinone ring (R_aux) effectively shields the re-face of the enolate, forcing the aldehyde to approach from the si-face. The aldehyde's substituent (R_ald) occupies a pseudo-equatorial position in the chair-like transition state to minimize steric hindrance, leading to the observed syn stereochemistry.[5]
Pseudoephedrine in Asymmetric Alkylation
The stereoselectivity of alkylations using pseudoephedrine amides is controlled by a rigid lithium chelate in the transition state. The (Z)-enolate is formed, and the methyl group on the auxiliary directs the incoming electrophile to the opposite face.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Researcher's Guide to Determining the Absolute Configuration of Chiral Amines
An objective comparison of leading analytical techniques for researchers, scientists, and drug development professionals.
The precise determination of the absolute configuration of chiral amines is a critical step in pharmaceutical development, asymmetric synthesis, and natural product characterization. The spatial arrangement of substituents around a stereocenter dictates the molecule's biological activity, making unambiguous stereochemical assignment essential. This guide provides a comprehensive comparison of the most prevalent methods used today: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and X-ray Crystallography. We will delve into the principles of each technique, present their performance metrics in a comparative format, provide detailed experimental protocols, and illustrate key workflows.
Comparative Analysis of Methods
The selection of an appropriate method for determining the absolute configuration of a chiral amine depends on several factors, including the nature of the sample, the amount of material available, the required accuracy, and the available instrumentation. The following table summarizes the key performance indicators for each technique to facilitate an informed decision.
| Method | Principle | Sample Requirement (Typical) | Analysis Time | Relative Cost | Key Advantages | Primary Limitations |
| NMR Spectroscopy (Mosher's Method) | Derivatization with a chiral reagent (e.g., MTPA) to form diastereomers with distinguishable NMR chemical shifts.[1][2][3] | 1-5 mg | 4-8 hours (including derivatization) | Moderate | Well-established, reliable for a wide range of amines, does not require specialized NMR hardware.[1][2] | Requires chemical derivatization, potential for ambiguous results with complex molecules.[4] |
| NMR Spectroscopy (Chiral Solvating Agents) | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), inducing non-equivalent NMR signals.[5][6] | 1-5 mg | < 1 hour | Low to Moderate | Rapid, non-covalent modification, simple sample preparation.[5][6] | Smaller chemical shift differences can make interpretation difficult, CSA selection can be trial-and-error.[7] |
| HPLC with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[8][9] | < 1 mg | 1-2 hours (including method development) | Moderate | High sensitivity, applicable to complex mixtures, can be used for preparative separation.[8][10] | Requires a suitable CSP, may require derivatization to introduce a chromophore. |
| Vibrational Circular Dichroism (VCD) | Measurement of the differential absorption of left and right circularly polarized infrared light, compared with quantum chemical calculations.[11][12][13] | 5-10 mg | 2-4 hours (measurement) + computational time | High | No derivatization or crystallization needed, provides a definitive assignment for molecules in solution.[11][14] | Requires specialized equipment, computational expertise is necessary for spectral prediction.[14] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[15][16] | < 1 mg (of suitable crystal) | Days to weeks (including crystal growth) | High | Unambiguous and definitive determination of absolute configuration, the "gold standard".[13][15] | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[13][17] |
In-Depth Methodologies and Workflows
NMR Spectroscopy: Mosher's Method
This classic and widely used technique relies on the derivatization of the chiral amine with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][3] The resulting diastereomeric amides exhibit different NMR chemical shifts for protons near the stereocenter due to the anisotropic effect of the phenyl ring in the MTPA moiety.[4] By analyzing the difference in chemical shifts (Δδ = δS - δR) for the two diastereomers, the absolute configuration of the amine can be determined.[2]
Experimental Workflow:
Figure 1: Workflow for determining the absolute configuration of a chiral amine using Mosher's method.
Experimental Protocol: Mosher's Amide Formation and Analysis
-
Sample Preparation: In two separate flame-dried NMR tubes, dissolve approximately 1-2 mg of the chiral amine in 0.5 mL of anhydrous pyridine-d5.
-
Derivatization: To one tube, add a slight molar excess of (R)-MTPA chloride. To the other tube, add the same molar excess of (S)-MTPA chloride.
-
Reaction: Seal the tubes and allow the reactions to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or NMR.
-
NMR Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter.
-
Apply Mosher's model: Protons on one side of the C-N bond will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration.
-
NMR Spectroscopy: Chiral Solvating Agents (CSAs)
This method offers a faster, non-covalent alternative to derivatization.[6] A chiral solvating agent is added directly to the NMR sample of the chiral amine. The CSA forms transient, diastereomeric complexes with the enantiomers of the amine, leading to the observation of separate signals for the two enantiomers in the NMR spectrum.[5] The choice of CSA is crucial and often depends on the functional groups present in the amine. BINOL-derived phosphoric acids are common CSAs for primary amines.[5]
Experimental Workflow:
Figure 2: Workflow for determining the absolute configuration of a chiral amine using a chiral solvating agent.
Experimental Protocol: CSA-NMR Analysis
-
Sample Preparation: Dissolve approximately 1-5 mg of the chiral amine in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the amine alone.
-
CSA Addition: Add a molar equivalent of the chosen chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol phosphoric acid) to the NMR tube.
-
Final Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Data Analysis:
-
Compare the two spectra to identify signals that have split into two sets, corresponding to the two diastereomeric complexes.
-
To assign the absolute configuration, a sample of a known enantiomer of the amine must be analyzed under the same conditions to determine which set of signals corresponds to the R or S configuration.
-
Vibrational Circular Dichroism (VCD)
VCD is a powerful chiroptical spectroscopy technique that provides unambiguous determination of absolute configuration for molecules in solution.[11][12] It measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule.[11] The experimental VCD spectrum is then compared to a theoretically predicted spectrum for one of the enantiomers, calculated using density functional theory (DFT). A match between the experimental and calculated spectra confirms the absolute configuration.[13]
Experimental Workflow:
Figure 3: Workflow for determining the absolute configuration of a chiral amine using Vibrational Circular Dichroism.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the chiral amine (5-10 mg) in a suitable solvent (e.g., CCl₄, CDCl₃) to a concentration of approximately 0.05 M. The solvent should have minimal absorption in the infrared region of interest.
-
VCD Measurement:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Acquire the spectra of the pure solvent for background subtraction.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the chiral amine using molecular mechanics.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[13] If the signs are opposite, the sample has the opposite absolute configuration.
-
Conclusion
The determination of the absolute configuration of chiral amines is a multifaceted challenge with several powerful analytical solutions. NMR-based methods, particularly with the advent of efficient chiral solvating agents, offer rapid and accessible means of stereochemical analysis. HPLC on chiral stationary phases is highly sensitive and ideal for complex mixtures. For unambiguous assignments without the need for crystallization, VCD has emerged as a robust and reliable technique. Finally, when a suitable crystal can be obtained, X-ray crystallography remains the definitive "gold standard." The choice of method will ultimately be guided by the specific requirements of the research problem, available resources, and the properties of the chiral amine . This guide provides the foundational knowledge for researchers to navigate these choices effectively and confidently assign the absolute configuration of their molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A convenient method for the determination of the absolute configuration of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Catalysts for Asymmetric Imine Reduction
For researchers, scientists, and drug development professionals, the enantioselective reduction of imines to form chiral amines is a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. A diverse array of chiral catalysts has been developed to facilitate this reaction with high efficiency and stereocontrol. This guide provides an objective comparison of the performance of prominent chiral catalyst classes, supported by experimental data and detailed methodologies.
The primary methods for asymmetric imine reduction include catalytic hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), employing catalysts based on iridium, rhodium, and ruthenium, as well as metal-free organocatalysts such as chiral phosphoric acids.[1] The choice of catalyst is often dictated by the specific imine substrate, desired operational simplicity, and cost considerations.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is primarily evaluated by its ability to produce the desired amine enantiomer in high enantiomeric excess (ee%) and chemical yield. The following tables summarize the performance of representative catalysts from different classes in the asymmetric reduction of various imine substrates.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes, particularly those with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of a broad range of imines.[1][2] These catalysts often exhibit high turnover numbers and operate under relatively mild conditions.
| Catalyst/Ligand | Imine Substrate | H₂ Pressure (bar) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (R,R)-f-SpiroPhos | Cyclic 2-aryl imines | Not Specified | High | Up to 97 | [1] |
| Ir-phosphoramidite complex | Ketones + Secondary Amines (Reductive Amination) | Not Specified | High | Not Specified | [1] |
| Ir-SpiroPNP | N-2,4,6-trimethylbenzenesulfonyl-protected hexane-2-imine | Not Specified | High | Low (27) | [2] |
| [IrH(THF)(P,N)(imine)][BArF] / MaxPHOX | N-methyl and N-alkyl imines | Not Specified | High | Up to 94 | [3][4] |
| Iridacycle C13 / MaxPHOX | N-alkyl imines | Not Specified | High | Up to 94 | [4] |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Not Specified | High | Up to 90 | [5] |
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-based catalysts, often in combination with chiral diphosphine ligands, have demonstrated excellent enantioselectivity in the reduction of specific classes of imines.[1][6]
| Catalyst/Ligand | Imine Substrate | H₂ Source | Yield (%) | ee (%) | Reference |
| [Cp*RhCl₂]₂ / (S,S)-TsDPEN | Heterocyclic imines | HCO₂H−Et₃N | High | High | [6] |
| Rh/bisphosphine-thiourea | Unprotected N-H imines | H₂ | Up to 97 | Up to 95 | [7] |
| Rhodium(I)/phosphine complexes | Acyclic imines | H₂ | Quantitative | 91 | [8] |
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium catalysts are also prominent in asymmetric imine reduction, with applications in both direct hydrogenation and transfer hydrogenation.[1][9][10]
| Catalyst/Ligand | Imine Substrate | H₂ Source | Yield (%) | ee (%) | Reference |
| Cationic ruthenium diamine catalysts | Seven-membered cyclic imines | H₂ | Not Specified | Up to 96 | [1] |
| [Ru(p-cymene)Cl₂]₂ | Imines | Pinacolborane | High | Not Specified | [3] |
| Ru(OAc)₂ / (R)-BINAP derivative | Alkyl aryl ketones + NH₄OAc (Reductive Amination) | H₂ (57 bar) | 66-96 | 87-97 | [10] |
| [Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)] | Various imines | Propan-2-ol | Excellent | Not Specified | [11] |
Organocatalyzed Imine Reduction
Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as powerful metal-free catalysts for the transfer hydrogenation of imines using a Hantzsch ester as the hydrogen source.[12][13][14] These catalysts offer the advantages of being metal-free, having low toxicity, and being easy to handle.[12][14]
| Catalyst | Imine Substrate | H₂ Source | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid (BINOL-derived) | N-aryl-ketimines | Hantzsch ester | Good | Up to 98 (after recrystallization) | [13] |
| (S)-Ephedrine-based 4-chloropicolinamide | N-benzylimine of acetophenone | Trichlorosilane | Quantitative | 80 | [15] |
| (S)-Binaphthyl-derived bis-picolinamide | N-benzylimine of acetophenone | Trichlorosilane | Quantitative | 85 | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems. Below are representative methodologies for key experiments.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines
A solution of the cyclic imine substrate in a suitable solvent (e.g., dichloromethane) is added to a pressure reactor containing the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., (R,R)-f-SpiroPhos) under an inert atmosphere. The reactor is then pressurized with hydrogen gas to the desired pressure and stirred at a specific temperature for a set period. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by column chromatography to yield the chiral amine. The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
The chiral rhodium complex (e.g., formed in situ from [Cp*RhCl₂]₂ and (S,S)-TsDPEN) is dissolved in a suitable solvent in a reaction vessel. The imine substrate is then added, followed by the hydrogen source, which is typically a formic acid-triethylamine azeotrope. The reaction mixture is stirred at a specific temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is extracted and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.[6]
General Procedure for Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation
To a solution of the imine substrate and the Hantzsch ester in a suitable solvent (e.g., benzene or toluene), the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) is added. The reaction mixture is stirred at a specific temperature for a designated time. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography to afford the desired chiral amine. The enantiomeric excess is determined by chiral HPLC analysis.[13][14]
Visualizing Reaction Pathways and Workflows
Experimental Workflow for Asymmetric Imine Reduction
The following diagram illustrates a generalized workflow for a typical asymmetric imine reduction experiment, from catalyst preparation to product analysis.
Logical Relationship in Chiral Catalysis
The stereochemical outcome of the reaction is determined by the specific interactions between the chiral catalyst, the imine substrate, and the reducing agent. This relationship is depicted in the diagram below.
References
- 1. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Amine synthesis by imine reduction [organic-chemistry.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. キラルリン酸:汎用性の高い有機分子触媒 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Enantiomeric Excess (ee) Determination of Primary Amines: Circular Dichroism vs. Alternatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug discovery. This guide provides an objective comparison of circular dichroism (CD) spectroscopy with other common techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the ee determination of primary amines. Detailed experimental protocols and supporting data are presented to aid in selecting the most suitable method for your research needs.
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of rapid and accurate analytical techniques for ee determination. Primary amines are a crucial functional group present in many chiral molecules, making their stereochemical analysis a frequent necessity. While traditional methods like chiral HPLC have been the gold standard, newer applications of chiroptical methods like circular dichroism are gaining traction due to their speed and suitability for high-throughput screening.
Performance Comparison at a Glance
The choice of method for ee determination often depends on a balance of factors including speed, accuracy, sample requirement, and the need for derivatization. The following table summarizes the key performance metrics of CD spectroscopy, NMR spectroscopy, and chiral HPLC for the analysis of primary amines.
| Feature | Circular Dichroism (CD) | NMR Spectroscopy | Chiral HPLC |
| Principle | Differential absorption of circularly polarized light by chiral molecules. | Diastereomeric differentiation by chemical shift non-equivalence after reaction with a chiral derivatizing agent. | Chromatographic separation of enantiomers on a chiral stationary phase. |
| Analysis Time | ~2-5 minutes per sample.[1][2][3] | < 15 minutes per sample (including sample preparation).[4] | 10-30 minutes per sample (method development can be lengthy). |
| Accuracy (Absolute Error) | ±1-8%, depending on the system.[5] | Typically ±5-10%.[6][7] | Generally high, <1% with optimized methods. |
| Sample Consumption | Low (microgram to milligram). | Low (milligram). | Low (microgram to milligram). |
| Derivatization | Often required to introduce a chromophore or form a CD-active complex.[1][2][3] | Required to convert enantiomers into diastereomers.[4][8][9] | Not always required, but can improve separation. |
| High-Throughput Screening (HTS) Compatibility | Excellent, especially with microplate readers.[1][10] | Moderate. | Poor to moderate, due to longer run times. |
| Instrumentation Cost | Moderate to high. | High. | Moderate. |
| Strengths | Very fast, amenable to HTS, low sample consumption.[1][10] | Provides structural information, widely available instrumentation. | High accuracy and resolution, well-established method. |
| Limitations | Requires a chromophore near the stereocenter, derivatization may be necessary, potential for lower accuracy than HPLC.[11] | Derivatization is necessary, potential for signal overlap, lower throughput than CD.[11] | Method development can be time-consuming, requires specific chiral columns.[12] |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are representative experimental protocols for the ee determination of primary amines using CD, NMR, and HPLC.
Circular Dichroism Spectroscopy Protocol
This protocol involves the in-situ formation of a CD-active complex between the chiral amine and a chiral sensor.
Materials:
-
α-chiral primary amine sample
-
Pyridine-2-carboxaldehyde
-
(R)-BINAP-Cu(I) complex solution
-
Anhydrous solvent (e.g., acetonitrile)
-
CD spectropolarimeter
Procedure:
-
Derivatization: In a clean vial, dissolve a known concentration of the primary amine sample in the anhydrous solvent. Add a stoichiometric equivalent of pyridine-2-carboxaldehyde to the solution. Allow the reaction to proceed to form the corresponding imine.[1][2][3]
-
Complex Formation: In a separate vial, prepare a solution of the (R)-BINAP-Cu(I) complex at a known concentration.
-
Sample Preparation for CD Measurement: To a CD cuvette, add the (R)-BINAP-Cu(I) solution. Then, add the derivatized amine (imine) solution. The formation of the diastereomeric host-guest complexes will induce a CD signal.[1]
-
CD Measurement: Record the CD spectrum of the solution, typically in the visible region where the metal-to-ligand charge-transfer (MLCT) band appears.
-
Data Analysis: The ee is determined by comparing the intensity of the CD signal of the unknown sample to a calibration curve prepared using samples of known ee.
NMR Spectroscopy Protocol
This protocol utilizes a chiral derivatizing agent to form diastereomers that can be distinguished by ¹H NMR.
Materials:
-
α-chiral primary amine sample
-
Chiral derivatizing agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid (2-FPBA))[6]
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the primary amine sample in the deuterated solvent.
-
Derivatization: Add solutions of the chiral derivatizing agents, (R)-BINOL and 2-FPBA, to the NMR tube containing the amine. This will lead to the in-situ formation of diastereomeric iminoboronate esters.[6][9]
-
NMR Measurement: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis: Identify the signals corresponding to the diastereomers. The ratio of the integrals of these distinct signals is used to calculate the enantiomeric excess of the original amine sample.[6]
Chiral HPLC Protocol
This protocol outlines the separation of enantiomers using a chiral stationary phase.
Materials:
-
α-chiral primary amine sample
-
HPLC grade solvents for the mobile phase (e.g., hexane, ethanol)
-
Chiral HPLC column (e.g., cyclofructan-based or polysaccharide-based)
-
HPLC system with a UV or other suitable detector
Procedure:
-
Sample Preparation: Dissolve the primary amine sample in the mobile phase.
-
Method Development (if necessary): Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Injection and Separation: Inject the sample onto the chiral HPLC column. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.
-
Detection: The separated enantiomers are detected as they elute from the column.
-
Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Conclusion
The determination of enantiomeric excess for primary amines can be effectively achieved through various analytical techniques, each with its own set of advantages and disadvantages. Circular dichroism stands out for its exceptional speed, making it a powerful tool for high-throughput screening in drug discovery and catalyst development.[1][10] While it may require derivatization to enhance the signal, the rapid analysis time often outweighs this initial step.
NMR spectroscopy, with the use of chiral derivatizing agents, offers a reliable method that is readily available in most research settings. It provides valuable structural information but has a lower throughput compared to CD.
Chiral HPLC remains the benchmark for accuracy and resolution. However, the time investment in method development and the longer analysis times per sample can be a significant bottleneck, especially in large-scale screening campaigns.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the project, including the number of samples, the required accuracy, and the available instrumentation. For rapid screening of large libraries, circular dichroism presents a compelling and efficient alternative to traditional chromatographic methods.
References
- 1. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heraldopenaccess.us [heraldopenaccess.us]
Safety Operating Guide
Proper Disposal of (R)-Methyl 4-(1-aminoethyl)benzoate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of (R)-Methyl 4-(1-aminoethyl)benzoate (CAS No. 912342-10-0). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
This compound is a chiral compound primarily used in the synthesis of enantiomerically pure pharmaceuticals. [1] Due to the potential for enantiomers to exhibit different biological and toxicological effects, proper disposal is critical to mitigate environmental and health risks.[2] While a complete safety data sheet (SDS) with specific hazard classifications for this compound is not fully detailed in available resources, data from structurally similar aminobenzoate esters provide essential guidance on potential hazards.[3][4][5][6]
Hazard Summary
Based on information for this compound and related aminobenzoate compounds, the following potential hazards should be considered.
| Hazard Category | Description | Primary References |
| Acute Toxicity | While specific data for the target compound is unavailable, related compounds may be harmful if swallowed or inhaled.[5] | [3][5] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[4][6] | [4][6] |
| Eye Damage/Irritation | Expected to cause serious eye irritation.[4][6] | [4][6] |
| Respiratory Irritation | May cause respiratory irritation.[4] | [4] |
| Environmental Hazards | Chiral pharmaceuticals can pose risks to the environment as enantiomers may have different degradation rates and toxicities.[2][7] Specific data for this compound is limited, but related compounds are noted as potentially harmful to aquatic life. | [2][7] |
Experimental Protocols: Disposal Procedures
The recommended disposal method for this compound is through an approved waste disposal plant.[4][6] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
Label the container with the full chemical name: "this compound" and its CAS number: "912342-10-0".
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Follow all local and institutional regulations for hazardous waste storage.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste manifest with the full chemical name and any available hazard information.
-
Ensure the disposal process complies with all local, state, and federal regulations.
-
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 912342-10-0 | Benchchem [benchchem.com]
- 2. Detection and remediation of chiral pharmaceuticals from wastewater: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Personal protective equipment for handling (R)-Methyl 4-(1-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling (R)-Methyl 4-(1-aminoethyl)benzoate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chiral compound that, like many aromatic amines and esters, requires careful handling to avoid potential health risks. While a complete Safety Data Sheet (SDS) for this specific compound is not fully detailed in all sections, data from structurally similar chemicals and general guidelines for handling amines indicate a need for caution. The primary hazards are associated with skin, eye, and respiratory irritation.
A comprehensive personal protective equipment (PPE) strategy is mandatory for all personnel handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene) | To prevent skin contact, which may cause irritation or allergic reactions.[1][2] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes and aerosols that can cause serious irritation.[1][3][4] |
| Body Protection | Flame-resistant laboratory coat | To protect skin and clothing from spills and splashes.[2][5] |
| Respiratory Protection | Use in a well-ventilated area or a certified fume hood | To minimize inhalation of dust or vapors, which may cause respiratory tract irritation.[2][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
Experimental Workflow Diagram
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. hsa.ie [hsa.ie]
- 4. csub.edu [csub.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
